Perphenazine is a first-generation typical antipsychotic medication belonging to the piperazinyl phenothiazine class that has been in clinical use for decades. It is approved for the management of psychotic disorders and control of severe nausea and vomiting in adults. With a chemical formula of C21H26ClN3OS and molecular weight of 403.97 g·mol−1, this compound is classified as a medium-potency antipsychotic that demonstrates approximately 10-15 times greater potency than chlorpromazine at dopamine D2 receptors [1] [2]. The drug exhibits a 40% oral bioavailability and has a half-life ranging from 8-12 hours, potentially extending up to 20 hours in some individuals [1] [2].
This compound's clinical applications extend beyond its approved indications to include agitated depression (in combination with antidepressants), hyperemesis gravidarum (off-label), and management of psychotic agitation [2]. In comparative effectiveness studies such as the CATIE trial, this compound demonstrated similar efficacy to atypical antipsychotics while causing minimal weight gain or metabolic concerns, making it a valuable option in specific patient populations [3]. The drug is metabolized primarily in the liver through sulfoxidation, hydroxylation, dealkylation, and glucuronidation pathways, with significant involvement of the CYP2D6 enzyme system, which has important implications for its pharmacogenomic profile [1].
This compound functions primarily as a dopamine receptor antagonist with particular affinity for D2-like receptor family members. The table below summarizes its binding affinity (Ki values) for key molecular targets:
Table 1: this compound Binding Affinities for Key Neurotransmitter Receptors
| Molecular Target | Binding Affinity (Ki nM) | Primary Action |
|---|---|---|
| D2 dopamine receptor | 0.765 | Antagonist |
| D3 dopamine receptor | 0.13 | Antagonist |
| D1 dopamine receptor | 29.9 | Antagonist |
| D4 dopamine receptor | 17 | Antagonist |
| 5-HT2A serotonin receptor | 5.6 | Antagonist |
| α1A adrenergic receptor | 10 | Antagonist |
| H1 histamine receptor | 8 | Antagonist |
| 5-HT6 serotonin receptor | 17 | Antagonist |
| 5-HT7 serotonin receptor | 23 | Antagonist |
This compound exhibits a highly potent binding profile for dopamine D2 and D3 receptors, with subnanomolar affinity for D3 receptors (Ki = 0.13 nM) and nanomolar affinity for D2 receptors (Ki = 0.765 nM) [2]. This robust D2/D3 affinity underpins its antipsychotic efficacy and also explains its utility as an antiemetic, mediated through blockage of dopamine D2 receptors in the chemoreceptor trigger zone [1]. The drug also demonstrates significant binding to serotonergic 5-HT2A receptors, which may contribute to a potentially more favorable side effect profile compared to high-potency first-generation antipsychotics that lack substantial serotonergic activity [2] [4].
This compound undergoes hepatic metabolism to several active metabolites, each with distinct receptor binding profiles:
Table 2: Pharmacologic Profile of this compound's Primary Metabolites
| Compound | D2 Receptor Affinity | 5-HT2A Receptor Affinity | Clinical Relevance |
|---|---|---|---|
| This compound (parent) | High (Ki = 0.765 nM) | Moderate (Ki = 5.6 nM) | Primary therapeutic activity |
| 7-hydroxythis compound | High (Ki = 4.1 nM) | Moderate (Ki = 38 nM) | Contributes to efficacy and side effects |
| N-dealkylthis compound (DAPZ) | Lower affinity | Higher relative affinity | Potential atypical profile; clinical significance unclear |
The metabolite N-dealkylthis compound (DAPZ) demonstrates a potentially atypical binding profile with higher relative affinity for serotonin 5-HT2A receptors compared to dopamine D2 receptors, similar to some second-generation antipsychotics [5]. However, despite this interesting in vitro profile, DAPZ's lower absolute potency at both receptor types likely limits its clinical significance at typical therapeutic doses [5]. The 7-hydroxythis compound metabolite maintains high affinity for D2 receptors and likely contributes to both therapeutic and adverse effects, particularly in patients with enhanced metabolic conversion to this compound [5].
This compound's primary mechanism of action involves antagonism of D2-like dopamine receptors (DRD2, DRD3, DRD4), which are Gαi/o-coupled receptors that inhibit adenylyl cyclase activity and reduce intracellular cAMP production [6] [4]. The following diagram illustrates key signaling pathways affected by this compound through D2 receptor antagonism:
Figure 1: D2 Receptor Signaling Pathways Affected by this compound Antagonism
Through D2 receptor blockade, this compound disrupts several critical signaling cascades. The primary pathway involves disinhibition of adenylyl cyclase, leading to increased cAMP production and subsequent activation of protein kinase A (PKA) [6] [4]. PKA then phosphorylates multiple downstream effectors including DARPP-32 (dopamine and cAMP-regulated phosphoprotein, Mr 32 kDa), which when phosphorylated at Thr34 becomes a potent inhibitor of protein phosphatase 1 (PP1) [6]. This inhibition alters the phosphorylation state of various neurotransmitter receptors, ion channels, and transcription factors, ultimately modulating neuronal excitability and gene expression [6].
Beyond the canonical cAMP pathway, this compound's D2 antagonism also influences several other signaling mechanisms. D2 receptors can activate Gβγ-mediated signaling that modulates potassium channels (GIRK) and calcium channels [6] [4]. Additionally, D2 receptors engage β-arrestin-dependent pathways that lead to ERK activation and receptor internalization through dynamin-mediated endocytosis [6]. The antagonism of these diverse signaling mechanisms contributes to this compound's overall therapeutic and side effect profile, particularly its effect on neuronal plasticity and adaptation to treatment [4].
Emerging evidence indicates that dopamine receptors can form heteromeric complexes with unique signaling properties. Of particular relevance is the D1-D2 receptor heteromer, which exists in a subpopulation of striatal neurons and activates a distinct signaling pathway involving Gαq coupling and calcium mobilization [7]. The presence of this heteromer has been demonstrated through FRET technology in brain regions including the nucleus accumbens and caudate-putamen, with highest co-expression observed in the nucleus accumbens shell [7].
Table 3: Regional Distribution of D1-D2 Receptor Heteromers in Rat Brain
| Brain Region | Proportion of D1R-expressing Neurons Coexpressing D2R | FRET Efficiency | Functional Significance |
|---|---|---|---|
| Globus Pallidus | ~59% | Not specified | Potential role in integrated motor control |
| Nucleus Accumbens | ~20-30% | ~20% | Reward processing, emotional regulation |
| Caudate-Putamen | ~6-7% | ~5% | Motor function coordination |
| Ventral Pallidum | Substantial | Not specified | Limbic-motor integration |
The D1-D2 heteromer signaling pathway represents a novel mechanism that may be particularly relevant to this compound's effects in treatment-resistant schizophrenia. Activation of this heteromer complex triggers phospholipase C activation, leading to IP3 production and subsequent calcium release from intracellular stores [7]. This pathway is distinct from the canonical cAMP-mediated signaling of individual D1 or D2 receptors and may contribute to behavioral synergism requiring concomitant D1 and D2 receptor stimulation [7]. This compound's balanced antagonism of both D1 and D2 receptors potentially allows it to modulate this pathway effectively in specific neuronal populations, which might explain its efficacy in certain cases where other antipsychotics have failed [3] [7].
The relationship between serum this compound concentration, central D2 receptor occupancy, and clinical effects has been systematically studied using positron emission tomography (PET) imaging with radioligands such as [11C]raclopride. Research has established a therapeutic window for serum this compound concentration between 2-6 nmol/L, which corresponds to central D2 receptor occupancy of approximately 65-80% [8]. This occupancy range is associated with optimal therapeutic response while minimizing extrapyramidal side effects.
The relationship between serum concentration and receptor occupancy follows a curvilinear pattern rather than a linear correlation, with occupancy plateauing at higher serum concentrations [8]. In clinical practice, mild extrapyramidal symptoms typically emerge when D2 receptor occupancy exceeds approximately 80%, providing a clear upper boundary for the therapeutic window [8]. This relationship underscores the importance of therapeutic drug monitoring in optimizing this compound treatment, particularly given the drug's significant interindividual variability in metabolism mediated by CYP2D6 polymorphisms [1].
This compound dosing must be individualized based on clinical presentation, treatment setting, and patient characteristics. For adult schizophrenia management, the typical dosage ranges from 4-8 mg administered three times daily (TID), though hospitalized patients may require more aggressive dosing up to 64 mg/day [3]. For outpatient maintenance therapy, dosing can often be transitioned to twice daily (BID) regimens, with larger doses administered at night to capitalize on the drug's sedative properties [3].
In special populations, particularly the elderly, lower dosing is recommended. Studies in older patients have utilized target doses of approximately 0.1 mg/kg for limited durations of 10-17 days [5]. In these populations, therapeutic this compound concentrations typically range around 1.5 ± 1.4 ng/mL, with the primary metabolite N-dealkylthis compound (DAPZ) concentrations of 2.0 ± 1.6 ng/mL [5]. The mean metabolite/parent drug quotient in elderly patients is approximately 1.7 ± 1.1 for DAPZ and 0.54 ± 1.6 for 7-hydroxythis compound [5].
The quantitative relationship between this compound concentration and D2 receptor occupancy has been established using positron emission tomography (PET) with the radioligand [11C]raclopride. The experimental protocol involves:
This methodology allows researchers to correlate precisely measured serum drug concentrations with central nervous system target engagement, providing a powerful tool for dose optimization and understanding the pharmacodynamic basis of both therapeutic and adverse effects.
Animal models, particularly rodent studies, have been utilized to investigate this compound's effects on dopamine-mediated behaviors and its interactions with other neurotransmitter systems. The standard protocol includes:
These experiments have demonstrated that this compound can suppress opioid tolerance development, primarily through D2 receptor antagonism rather than D1 receptor blockade [9]. This experimental approach provides valuable insights into this compound's modulatory effects on other neurotransmitter systems and its potential applications beyond schizophrenia treatment.
This compound represents a prototypical medium-potency typical antipsychotic whose robust D2/D3 receptor antagonism underlies its efficacy in treating positive psychotic symptoms and severe nausea. Its additional binding to serotonergic 5-HT2A, adrenergic α1, and histaminic H1 receptors contributes to its distinctive clinical profile, including potentially lower extrapyramidal symptoms compared to high-potency first-generation antipsychotics and minimal metabolic disturbances compared to many second-generation agents [3] [2]. The drug's complex metabolism generates active metabolites with distinctive receptor profiles that may modulate its overall clinical effects, particularly in specific metabolic phenotypes [5].
The table below summarizes the core quantitative data for perphenazine's pharmacokinetics.
| Parameter | Value / Range | Details / Conditions | Source |
|---|---|---|---|
| Absolute Bioavailability | 40% | Following oral administration due to significant first-pass metabolism. | [1] [2] |
| Volume of Distribution (Vd) | 18,200 L (Population Mean); ~20 L/kg | Very lipophilic, indicating extensive tissue distribution. | [3] [4] |
| Plasma Protein Binding | 90-93% | Highly bound to plasma proteins. | [4] |
| Half-life (t₁/₂) | 8-12 hours (up to 20 hours reported) | Terminal elimination half-life. | [1] [5] [2] |
| Clearance (CL) | 483 L/h (Population Mean); ~100 L/h | Significant variation based on CYP2D6 phenotype and smoking status. | [3] [5] |
| Primary Metabolic Pathway | CYP2D6 | Metabolism primarily mediated by the cytochrome P450 2D6 enzyme. | [4] [6] |
| Active Metabolite | 7-Hydroxythis compound | Retains about 70% of the biological activity of the parent drug. | [4] [6] |
Population pharmacokinetic analysis has identified critical factors that significantly alter this compound clearance.
| Covariate | Impact on Clearance (CL) | Clinical Implication |
|---|
| CYP2D6 Poor Metabolizer (PM) Phenotype | ► 2 to 4-fold decrease in CL ► 2 to 4-fold higher AUC | Higher risk of concentration-dependent adverse effects like over-sedation and parkinsonism [4] [6]. | | Smoking Status | ► CL is 159 L/h higher in active smokers vs. nonsmokers | Smokers may require higher doses to achieve therapeutic levels [3]. | | Race | ► Nonsmoking African Americans: CL 512 L/h ► Nonsmoking Other Races: CL 346 L/h | Race and smoking status have a combined significant impact on clearance estimates [3]. |
The following diagram illustrates the primary metabolic pathway of this compound.
Primary metabolism of this compound by CYP2D6 produces an active metabolite.
This compound undergoes extensive metabolism in the liver via sulfoxidation, hydroxylation, dealkylation, and glucuronidation [4]. The most critical pathway is its oxidation by the cytochrome P450 enzyme CYP2D6 to form its major active metabolite, 7-hydroxythis compound [4] [6]. This metabolite possesses about 70% of the biological activity of the parent compound, contributing to the overall pharmacological and adverse effects [6]. The metabolites are mainly excreted in the urine [4].
The robust data on this compound's population pharmacokinetics come from well-designed clinical trials. The following details the key methodology from the CATIE study [3]:
Pj = PTV × e^ηP). Proportional, additive, and combined error structures were tested for residual variability.
The table below summarizes the available equilibrium dissociation constant (Ki) values for perphenazine, which represent its binding affinity to various receptor targets. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Ki Value (nM) | Experimental Notes |
|---|---|---|
| Dopamine D2 | 0.56 [1] | Measured in binding assays. |
| Dopamine D3 | 0.43 [1] | Measured in binding assays. |
| Dopamine D4 | 28.5 [1] | Measured in binding assays. |
| 5-HT2A | 5.6 - 6 [1] [2] | Measured in binding assays. |
| D1/D2 dopamine receptors | Antagonist [2] | Characterized functionally; specific Ki for D1 not quantified in sources. |
These data confirm that this compound is a high-potency antagonist at D2 and D3 receptors, with significantly lower affinity for the D4 and 5-HT2A receptors [1] [2]. The search results do not provide a specific Ki value for the D1 receptor, though it is recognized as a functional antagonist at "D1/D2 dopamine receptors" [2].
Beyond binding affinity, research provides context on how this compound's mechanism is studied in various models.
To understand this compound's action, it's helpful to see the signaling pathways it modulates. The diagram below illustrates the core dopamine receptor signaling cascades.
D1-like receptors stimulate cAMP production, while D2-like receptors inhibit it. This compound acts as an antagonist at these receptors, blocking dopamine-mediated signaling [5] [6].
Perphenazine is a first-generation antipsychotic (FGA) belonging to the piperazine phenothiazine class that has been used since the 1950s for treating various psychiatric conditions. It is officially indicated for the management of schizophrenia and control of severe nausea and vomiting in adults. As a typical antipsychotic, this compound's primary mechanism of action involves potent antagonism of dopamine D2 receptors in the central nervous system, which mediates its antipsychotic efficacy but also contributes to its extrapyramidal side effect profile. Beyond its dopamine receptor antagonism, this compound demonstrates significant activity at other neurotransmitter receptors, including serotonin 5-HT2A receptors, histamine H1 receptors, and adrenergic α1 receptors, which collectively contribute to both its therapeutic effects and side effect spectrum [1] [2].
The pharmacogenomics of this compound metabolism represents a crucial aspect of its clinical pharmacology, as the drug is primarily metabolized by cytochrome P450 2D6 (CYP2D6), an enzyme exhibiting significant genetic polymorphism across populations. Understanding the relationship between CYP2D6 genetic variations and this compound pharmacokinetics is essential for optimizing dosing strategies, minimizing adverse effects, and personalizing treatment for patients with psychiatric disorders. This comprehensive review synthesizes current evidence on this compound pharmacogenomics, with particular emphasis on its implications for CYP2D6 poor metabolizers, including structured quantitative data analyses, experimental methodologies, and clinical applications for researchers and drug development professionals [1] [2].
Genetic polymorphism: The CYP2D6 gene exhibits extensive genetic variation, with over 100 identified allelic variants that significantly impact enzyme activity. These genetic variations give rise to four distinct phenotypic categories: ultrarapid metabolizers (UMs), extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs). The PM phenotype results from homozygous inheritance of two non-functional or reduced-function CYP2D6 alleles, leading to substantially diminished or absent enzyme activity [3] [2].
Population distribution: The distribution of CYP2D6 phenotypes varies significantly across ethnic groups. Among Caucasian populations, approximately 7-10% are classified as poor metabolizers, while only 1-2% of Asian populations exhibit the PM phenotype. This ethnic variation reflects differences in the frequency of specific CYP2D6 variant alleles across populations, with CYP2D63, *4, *5, and *6 being the most common null alleles in Caucasians, while CYP2D610 is more prevalent in Asian populations [3] [2].
Table 1: Major CYP2D6 Variant Alleles Associated with Poor Metabolizer Status
| Variant Allele | Nucleotide Change | Functional Effect | Population Prevalence |
|---|---|---|---|
| CYP2D6*3 | 2637delA | Frameshift mutation | ~2% Caucasians |
| CYP2D6*4 | 1846G>A | Splicing defect | ~20% Caucasians |
| CYP2D6*5 | Whole gene deletion | No enzyme production | ~4% Multiple populations |
| CYP2D6*6 | 1707delT | Frameshift mutation | ~1% Caucasians |
| CYP2D6*7 | 2935A>C | Amino acid substitution | Rare |
| CYP2D6*8 | 1758G>T | Amino acid substitution | Rare |
| CYP2D6*10 | 100C>T | Reduced function | ~50% Asians |
| CYP2D6*41 | 2988G>A | Reduced splicing efficiency | ~9% Caucasians |
This compound undergoes extensive hepatic metabolism primarily via the CYP2D6 enzyme system, with additional contributions from other CYP450 isoforms. The principal metabolic pathways include sulfoxidation, hydroxylation, dealkylation, and glucuronidation. The two major metabolites of this compound are 7-hydroxythis compound (formed via hydroxylation) and n-dealkylthis compound (DAPZ) (formed via dealkylation). 7-Hydroxythis compound retains approximately 70% of the biological activity of the parent compound, while DAPZ demonstrates a distinct receptor binding profile with higher relative affinity for serotonin 5-HT2A receptors compared to dopamine D2 receptors. Despite this potentially favorable binding profile, evidence suggests DAPZ does not significantly moderate this compound's effects in vivo, likely due to its lower potency relative to the parent drug [1] [4] [2].
The following diagram illustrates the primary metabolic pathway of this compound and the impact of CYP2D6 genetic polymorphism:
Figure 1: Primary metabolic pathway of this compound and impact of CYP2D6 genetic polymorphism. Poor metabolizers (PMs) have reduced or absent CYP2D6 activity, leading to altered drug clearance.
The CYP2D6 genotype significantly influences this compound oral clearance and systemic exposure. Multiple studies have demonstrated that PMs exhibit substantially reduced this compound clearance compared to EMs. A pivotal study by Dahl et al. (1996) found a threefold difference in oral clearance between homozygous extensive metabolizers and poor metabolizers, while other research has reported up to a fourfold higher area under the curve (AUC) in PMs compared to EMs. Additionally, individuals homozygous for the reduced-function CYP2D6*10 allele demonstrate a 2.9-fold higher AUC compared to those with the wild-type genotype [5] [2].
Population pharmacokinetic analysis from the CATIE (Clinical Antipsychotic Trials of Intervention Effectiveness) study revealed additional factors influencing this compound clearance. The population mean clearance and volume of distribution for this compound were estimated at 483 L/h and 18,200 L, respectively. Beyond genetic factors, race and smoking status significantly impacted clearance estimates. Nonsmoking African Americans demonstrated 48% higher clearance than nonsmoking individuals of other races (512 L/h versus 346 L/h), while active smokers eliminated this compound 159 L/h faster than nonsmokers across all racial groups [6].
Table 2: Impact of CYP2D6 Phenotype and Covariates on this compound Pharmacokinetic Parameters
| Parameter | Population Group | Mean Value | Comparative Impact | Study Reference |
|---|---|---|---|---|
| Oral Clearance | Extensive Metabolizers (EM) | Baseline | Reference | Dahl et al. 1996 |
| Poor Metabolizers (PM) | 33% of EM | 3-fold decrease | Dahl et al. 1996 | |
| CYP2D610/10 | 34.5% of wild-type | 2.9-fold AUC increase | ScienceDirect 2023 | |
| AUC | Extensive Metabolizers | Baseline | Reference | ScienceDirect 2023 |
| Poor Metabolizers | 4× EM | 4-fold increase | ScienceDirect 2023 | |
| Concentration/Dose Ratio | EM without interacting drugs | 0.098 nmol/L per mg | Reference | Jerling et al. 1996 |
| PM | 0.195 nmol/L per mg | 2-fold increase | Jerling et al. 1996 | |
| EM with CYP2D6 inhibitors | 0.140 nmol/L per mg | Intermediate value | Jerling et al. 1996 | |
| Population Clearance | Overall population | 483 L/h | - | CATIE Study |
| Nonsmoking African Americans | 512 L/h | 48% higher than other races | CATIE Study | |
| Nonsmoking other races | 346 L/h | Reference | CATIE Study | |
| Smokers (all races) | +159 L/h | Increased vs nonsmokers | CATIE Study |
The altered pharmacokinetic profile of this compound in CYP2D6 poor metabolizers has significant clinical implications for both antipsychotic efficacy and adverse effect risk. While studies have found no significant differences in antipsychotic efficacy between CYP2D6 poor and extensive metabolizers treated with this compound, PMs demonstrate a substantially increased risk for dose-dependent adverse effects. Specifically, poor metabolizers experience more severe sedation and extrapyramidal symptoms, including parkinsonism, akathisia, and dystonia, compared to extensive metabolizers receiving equivalent doses. This increased adverse effect burden reflects the higher systemic this compound exposure in PMs due to reduced metabolic clearance [7] [2] [8].
The relationship between CYP2D6 phenotype and this compound adverse effects demonstrates a clear exposure-response relationship. Impairment of CYP2D6 activity is directly correlated with the severity of sedation and extrapyramidal side effects during neuroleptic treatment. This association is particularly relevant given that this compound is approximately 10-15 times more potent than chlorpromazine and exhibits similar extrapyramidal side effect frequency and severity to haloperidol at equivalent doses. The heightened sensitivity to adverse effects in PMs can significantly impact treatment adherence and overall therapeutic outcomes, emphasizing the importance of personalized dosing approaches in this population [1] [2].
This compound treatment is associated with a high incidence of extrapyramidal symptoms (EPS), which occur more frequently than with some other antipsychotics like chlorpromazine. These neurological adverse effects include parkinsonism (tremor, rigidity, bradykinesia), akathisia (subjective and objective restlessness), dystonia (sustained muscle contractions causing abnormal postures), and tardive dyskinesia (involuntary, repetitive movements of the tongue, face, and jaw). The risk of developing these movement disorders is influenced by multiple factors, including dose, treatment duration, individual susceptibility, and CYP2D6 metabolizer status [1] [2].
Long-term exposure to this compound and other typical antipsychotics carries a substantial risk of tardive dyskinesia (TD), with reported incidence rates of approximately 5% per year in younger populations and 12% per year in older populations. Overall, more than 20% of patients treated with neuroleptic medications develop TD, with risk factors including advanced age, female gender, longer duration of antipsychotic exposure, and specific dopamine receptor gene polymorphisms. The diagnosis of TD requires a minimum of 3 months of cumulative exposure to the offending drug and persistence of symptoms for at least 3 months after drug withdrawal [2].
The population pharmacokinetics (PPK) of this compound have been characterized using data from large clinical trials such as the CATIE Schizophrenia Trial, which employed nonlinear mixed-effects modeling to determine PPK parameters from sparse sampling data. This approach enables the identification of population pharmacokinetic characteristics and the evaluation of potential covariates (e.g., age, weight, sex, race, smoking status, concomitant medications) on drug exposure. In the CATIE study, patients (n = 156) received 8-32 mg of this compound daily for 14 to 600 days, with a total of 421 plasma concentrations measurements available for model development. The PK sampling for each patient was sparse, with an average of 2.7 this compound concentration measurements per patient [6].
The base structural model for this compound was best described by a one-compartment linear model with proportional error. The absorption rate constant (Ka) was fixed to 1.6 hr⁻¹ based on literature-reported t₁/₂ and tₘₐₓ values due to difficulty directly estimating this parameter from the sparse sampling dataset. The population mean clearance and volume of distribution for this compound were estimated at 483 L/h and 18,200 L, respectively. Covariate analysis implemented in NONMEM revealed that race and smoking status had significant impacts on this compound clearance estimates, leading to the development of a final model that incorporated these demographic factors [6].
The quantitative determination of this compound and its metabolites in biological samples typically employs reverse phase high-performance liquid chromatography (HPLC) with electrochemical detection. A validated method developed by the Clinical Pharmacology Lab at the University of Pittsburgh utilizes dual electrode detection with settings of detector 1: +0.20V, detector 2: +0.73V, and guard cell: +0.75V. Sample preparation involves liquid-liquid extraction using ethyl acetate-n-hexane (4:2, v/v) mixture followed by back extraction using 0.025M potassium phosphate (pH 2.4). Chromatographic separation is achieved using a Nucleosil C18, 5 micron, 120 × 4.6mm I.D. column with a flow rate of 1ml/min at room temperature [6].
This analytical method demonstrates linear performance in the range from 0.5 – 25 ng/ml with an inter-assay variability (C.V.) of 4.1–10.0% and reproducibility (C.V.) of 3.37–9.13%. The limit of quantitation for this compound is 0.5 ng/ml, providing sufficient sensitivity for therapeutic drug monitoring applications. For metabolic phenotyping approaches, recent research has explored the use of solanidine and 4-hydroxysolanidine semiquantitation as a complementary tool to genotyping. This method leverages the fact that solanidine metabolism is CYP2D6-dependent, and the ratio of solanidine to its metabolite can accurately predict CYP2D6 poor metabolizer status, potentially identifying rare variants not detected by standard genotyping panels [6] [7].
The determination of CYP2D6 metabolizer status typically involves genetic polymorphism analysis using various molecular techniques. Early approaches focused on identifying specific variant alleles (e.g., *3, *4, *5, *6) associated with reduced or absent enzyme function, while contemporary methods often utilize comprehensive genotyping arrays that cover a wide spectrum of known CYP2D6 variants. The recent development of clinical test kits, such as the collaboration between Hoffman-La Roche and Affymetrix, aims to make CYP2D6 testing more accessible in clinical practice. These genotyping approaches typically categorize patients into predicted phenotype groups based on their combination of inherited alleles [3] [7].
The workflow for integrating pharmacogenomic testing with therapeutic drug monitoring can be visualized as follows:
Figure 2: Integrated workflow for CYP2D6 testing and therapeutic drug monitoring of this compound. Both genotypic and phenotypic approaches can identify poor metabolizers who may require dose adjustments.
The integration of CYP2D6 pharmacogenetics into clinical practice offers significant potential for optimizing this compound therapy, particularly for poor metabolizers who experience altered drug exposure and increased adverse effect risk. Current evidence supports CYP2D6 genotyping as a valuable tool for informing initial this compound dosing decisions, especially when combined with therapeutic drug monitoring (TDM) to individualize treatment. Research indicates that the this compound concentration-to-dose ratio is approximately twofold higher in poor metabolizers compared to extensive metabolizers without interacting medications (0.195 vs. 0.098 nmol/L per mg), providing a quantitative basis for dose adjustment in this population [5] [8].
Emerging approaches in this compound pharmacogenomics include the development of novel derivatives such as BL-1020 (this compound 4-aminobutanoate), which has demonstrated pro-cognitive and antipsychotic effects in rodent models and phase II clinical trials. Additionally, alternative methods for identifying CYP2D6 poor metabolizers are being explored, including solanidine metabolic phenotyping, which measures the CYP2D6-dependent conversion of solanidine to 4-hydroxysolanidine. This approach recently facilitated the identification of a rare CYP2D67/7 genotype in a patient with a history of side effects during this compound treatment, despite previous genotyping suggesting normal metabolizer status. Such advancements highlight the evolving landscape of personalized medicine approaches for optimizing this compound therapy in diverse patient populations [7] [2].
Established therapeutic ranges and real-world concentration data are fundamental for interpreting TDM results. The table below summarizes the core reference ranges for perphenazine.
| Reference or Context | Therapeutic Reference Range | Notes & Additional Context |
|---|---|---|
| AGNP Consensus Guidelines [1] | 0.6–2.4 ng/mL | Cited as a "strong recommendation" for TDM. |
| Labcorp Clinical Guide [2] | 5.0–30.0 ng/mL (Standard) 0.5–2.5 ng/mL (Low-dose therapy) | Primary reference range used in clinical laboratory practice. | | Creative Diagnostics TDM Review [3] | 0.6–2.4 ng/mL | Confirms consistency of the lower range across sources. |
Data from a large-scale TDM study (n=1,065 samples) provides insights into real-world serum concentrations achieved at common oral doses [4]. The following table shows the 10th percentile, median, and 90th percentile concentrations, demonstrating significant interindividual variability.
| Daily Oral Dose (mg) | 10th Percentile (nmol/L) | Median (nmol/L) | 90th Percentile (nmol/L) | Approx. Median (ng/mL)* |
|---|---|---|---|---|
| 16 mg | 1.6 | 4.0 | 12.0 | ~1.6 ng/mL |
| 24 mg | 2.4 | 6.0 | 18.0 | ~2.4 ng/mL |
| 32 mg | 3.2 | 8.0 | 24.0 | ~3.2 ng/mL |
Note: Conversion factor from nmol/L to ng/mL is approximately 0.4 (Molecular weight: 403.97 g/mol) [4].
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the modern gold-standard method for quantifying this compound serum levels due to its high sensitivity and specificity [2].
Understanding the pharmacokinetic profile of this compound is crucial for designing TDM protocols and interpreting data. Key parameters are summarized in the diagram below.
This compound Pharmacokinetic Profile [5] [6] [7]
Effective TDM requires proper sample collection and informed interpretation of results within the clinical context.
Interpreting this compound TDM Results [8]
For researchers, several factors are critical when designing TDM studies or developing analytical methods.
| Plasma Concentration (nmol/L) | Clinical Correlation | Study Details |
|---|---|---|
| Below 2 nmol/L | Poor therapeutic outcome [1] | Oral perphenazine, 5-week study [1] |
| 2 - 3 nmol/L | "Therapeutic window": maximal therapeutic effect with low risk of EPS [1] | Oral this compound, 5-week study [1] |
| Above 3 nmol/L | High risk of extrapyramidal side effects (EPS) [1] | Oral this compound, 5-week study [1] |
| 1 - 5 nmol/L | Good clinical response achieved [2] | Double-blind study, 16 or 32 mg daily for 4 weeks [2] |
| ~7.3 nmol/L (Mean) | Minimum effective dose in long-term maintenance therapy [3] | This compound decanoate (long-acting injectable); large individual variation noted [3] |
The data in the therapeutic table were derived from rigorous clinical studies. Here are the methodologies for the key experiments cited.
Understanding the factors that influence this compound plasma levels is crucial for clinical application.
This compound's efficacy in treating schizophrenia is primarily due to its antagonism of dopamine receptors in the mesolimbic pathway. The following diagram illustrates this core mechanism and the logic behind the therapeutic window.
Mechanism of this compound and the logic of its therapeutic window
The table below summarizes the core relationship between serum perphenazine concentration, D2 receptor occupancy, and clinical outcomes as established in the cross-validation study [1].
| Serum this compound Concentration (nmol/L) | Central D2 Receptor Occupancy (%) | Clinical Correlation |
|---|---|---|
| 2 - 6 nmol/L | 65% - 80% | Optimal therapeutic interval for antipsychotic effect. |
| ~1.8 - 9 nmol/L | 66% - 82% | Observed range in the study's patient cohort. |
| >~80% | N/A | Associated with the emergence of mild extrapyramidal symptoms (EPS). |
The following workflow details the methodology used in the 2004 cross-validation study to measure D2 receptor occupancy [1].
The findings from this study bridge the gap between serum drug levels, a measurable clinical variable, and the theoretical mechanism of action in the brain.
This research provides a direct, quantitative model linking this compound serum levels to brain D2 receptor occupancy and clinical effects. The curvilinear relationship and defined therapeutic window offer a scientific basis for optimizing dosing to maximize efficacy while minimizing side effects.
Perphenazine exerts its effects primarily through antagonism of a range of neurotransmitter receptors. The table below summarizes its binding affinity (Ki in nM) for various human receptors, where a lower Ki indicates a higher affinity [1] [2] [3].
| Molecular Target | Binding Affinity (Ki nM) | Primary Therapeutic Effect |
|---|---|---|
| Dopamine D₂ | 0.765 [3] | Antipsychotic efficacy, antiemetic, EPS, prolactin elevation |
| Dopamine D₃ | 0.13 [3] | Antipsychotic efficacy (contribution) |
| Serotonin 5-HT₂A | 5.6 [3] | Potential mitigation of EPS, mood modulation |
| Histamine H₁ | 8 [3] | Sedation |
| Adrenergic α₁ | 10 [3] | Orthostatic hypotension, dizziness |
| Muscarinic M₁ | 2000 [3] | Low anticholinergic side effects |
This multi-receptor profile explains both the therapeutic and side effects of this compound. Its high affinity for dopamine D₂ receptors is the primary driver of its antipsychotic and antiemetic actions, while its actions on serotonin, histamine, and adrenergic receptors shape its overall side effect spectrum [2] [4].
The central action of this compound can be quantitatively linked to its serum concentration through dopamine D₂ receptor occupancy, measured using PET imaging.
| Parameter | Target Range | Clinical Correlation |
|---|---|---|
| Steady-State Serum Concentration [5] | 2 - 6 nmol/L | Optimal therapeutic window |
| Central D₂ Receptor Occupancy [5] | 65% - 80% | Optimal therapeutic range |
| D₂ Occupancy >80% [5] | >80% | Increased risk of extrapyramidal symptoms (EPS) |
| D₂ Occupancy <65% [5] | <65% | Likely subtherapeutic effect |
The relationship between serum concentration and receptor occupancy is curvilinear (sigmoidal). Occupancy rises sharply with initial increases in concentration and then plateaus at higher levels, explaining the diminishing returns and increased side effects at high doses [5].
Relationship between serum this compound concentration, D₂ receptor occupancy, and clinical effects [5].
The key methodology for establishing the concentration-occupancy relationship involves PET imaging.
Understanding pharmacodynamics directly informs clinical practice for dosing and managing side effects.
The CATIE (Clinical Antipsychotic Trials of Intervention Effectiveness) study demonstrated that this compound is comparable in effectiveness to several second-generation antipsychotics (like risperidone and quetiapine) for symptom reduction in schizophrenia [2].
The table below summarizes the key pharmacokinetic properties of this compound:
| Parameter | Summary of Data |
|---|---|
| Absolute Bioavailability | ~40% following oral administration due to significant first-pass metabolism [1] [2]. |
| Time to Peak Plasma Concentration | Parent drug: 1-3 hours; Active metabolite (7-hydroxythis compound): 2-4 hours [3] [4]. |
| Elimination Half-Life | Parent drug: 9-12 hours (reports of up to 20 hours) [1] [3] [4]. Active metabolite (7-hydroxythis compound): 10-19 hours [3] [4]. |
| Primary Route of Elimination | Hepatic metabolism, with ~70% of drug-related material excreted in urine (mainly as metabolites) and ~5% in feces [3]. |
This compound undergoes extensive hepatic metabolism into a large number of metabolites through processes of sulfoxidation, hydroxylation, dealkylation, and glucuronidation [2] [3] [5].
| Metabolic Pathway / Enzyme | Role in this compound Metabolism | Key Metabolites |
|---|---|---|
| CYP2D6 | Primary metabolic route; high-affinity, low-capacity enzyme [6] [7] [5]. | 7-Hydroxythis compound: Active metabolite retaining ~70% of parent drug's biological activity [7] [5] [4]. |
| CYP3A4 | Major contributor to N-dealkylation pathway; high-capacity enzyme [6]. | N-dealkylated this compound [6] [4]. |
| CYP1A2 & CYP2C19 | Significant contributors to N-dealkylation [6]. | Various metabolites via dealkylation [6]. |
| Sulfoxidation & Glucuronidation | Additional Phase I and Phase II conjugation pathways [2] [3]. | This compound sulfoxide, glucuronide conjugates [2] [3]. |
The following diagram illustrates the primary metabolic pathways of this compound in the liver:
Figure 1: Primary hepatic metabolic pathways of this compound and its elimination.
A pivotal study used cDNA-expressed human CYP isoforms and human liver microsomes (HLM) with chemical inhibitors to identify enzymes mediating N-dealkylation [6]. Key findings showed CYP1A2, 3A4, 2C19, and 2D6 as most important contributors. Ketoconazole (CYP3A4 inhibitor) inhibited ~40% of N-dealkylation at therapeutic concentrations, while furafylline (CYP1A2), fluvoxamine (CYP2C19), and quinidine (CYP2D6) each inhibited ~20-25% of the reaction [6].
CYP2D6 exhibits high genetic polymorphism, resulting in Poor (PM), Intermediate (IM), Extensive (EM), and Ultrarapid Metabolizer (UM) phenotypes [7]. In PMs, this compound's area under the curve (AUC) is 2 to 4-fold higher and oral clearance is significantly reduced compared to EMs [7] [5]. This leads to higher plasma concentrations and increased risk of adverse effects like over-sedation and parkinsonism, though antipsychotic efficacy may not significantly differ [7].
A population PK analysis of data from the CATIE schizophrenia trial identified that race and smoking status significantly impact this compound clearance [8]. Clearance was 48% higher in nonsmoking African Americans than in nonsmoking individuals of other races. Active smokers eliminated this compound approximately 159 L/h faster than nonsmokers within each racial group [8].
Persistent Idiopathic Facial Pain (PIFP) is a diagnostic and therapeutic challenge. It is characterized by persistent facial pain recurring daily for over two hours for more than three months, without clinical neurological deficit [1]. It is often a diagnosis of exclusion.
Amitriptyline, a tricyclic antidepressant (TCA), is a well-established first-line therapy for various neuropathic and chronic pain conditions, including PIFP [1]. Its mechanism involves the inhibition of synaptic reuptake of norepinephrine and serotonin in the central nervous system, thereby promoting descending inhibitory pain pathways. It also blocks voltage-gated sodium channels, modulating neuronal ectopic firing [1].
Emerging evidence implicates the dopaminergic system in pain modulation. Chronic pain states may be associated with low dopamine levels in the mesolimbic system [1]. Perphenazine, a typical antipsychotic of the phenothiazine class, acts primarily as a dopamine D2 receptor antagonist [1] [2]. The rationale for the combination is that amitriptyline addresses the noradrenergic/serotonergic components of pain, while this compound modulates the dopaminergic pathways, offering a multi-target approach for complex pain conditions.
The therapeutic effect is believed to arise from the synergistic action of both drugs on distinct but complementary neurological pathways.
The diagram below illustrates the proposed synergistic mechanism of this combination therapy for pain modulation.
A 2024 retrospective study provides the most direct clinical evidence for this combination in severe PIFP. The key outcomes are summarized in the table below [1] [3].
Table 1: Key Efficacy Outcomes from Clinical Analysis (n=31)
| Outcome Measure | Baseline (Pre-Treatment) | Post-Treatment | P-value |
|---|---|---|---|
| Average Pain Intensity (NRS) | 5.0 ± 0.93 | 4.1 ± 0.93 | < 0.001 |
| Maximum Pain Intensity (NRS) | 9.0 ± 0.89 | 6.1 ± 1.60 | Not Reported |
| Frequency of Attacks (per week) | 5.0 ± 1.57 | 4.0 ± 0.99 | < 0.001 |
| SF-36: Bodily Pain | 25.89 ± 12.48 | 31.19 ± 13.44 | < 0.001 |
| SF-36: Physical Functioning | 69.56 ± 17.84 | 84.17 ± 20.99 | < 0.001 |
Note: Data presented as Mean ± Standard Deviation. NRS = Numerical Rating Scale. SF-36 is a quality of life questionnaire where a higher score indicates better function [1] [3].
1. Objective To evaluate the efficacy and safety of the fixed-dose amitriptyline-perphenazine combination in patients with severe PIFP who have failed first-line amitriptyline monotherapy.
2. Patient Selection and Diagnosis
3. Study Design and Dosing Protocol
4. Key Data Collection and Outcome Measures The workflow for assessing treatment efficacy in a clinical setting involves multiple steps and validation points, as shown below.
The amitriptyline-perphenazine combination carries significant safety considerations that must be factored into any research or clinical protocol.
Table 2: Key Safety Considerations and Management
| Category | Risk / Side Effect | Management and Monitoring |
|---|
| Black Box Warnings | • Increased risk of suicidal thoughts/behavior in young adults. • Increased mortality in elderly with dementia-related psychosis. [4] | • Not approved for pediatric use or dementia-related psychosis. • Close monitoring for mood and behavior changes. | | Common Side Effects | Sedation, dry mouth, dizziness, drowsiness, blurred vision, constipation, weight gain. [4] | Dose titration, taking at bedtime, symptomatic management. | | Serious Neurological | Tardive Dyskinesia (involuntary movements) [4], Neuroleptic Malignant Syndrome (fever, muscle rigidity, autonomic instability) [4], extrapyramidal symptoms (akathisia, dystonia). | Discontinue treatment if symptoms appear. NMS is a medical emergency. | | Cardiovascular | Orthostatic hypotension, tachycardia, QTc prolongation. [4] | Monitor blood pressure and heart rate. Consider ECG monitoring. | | Overdose | Symptoms include severe drowsiness, agitation, confusion, seizures, cardiac arrhythmias. [5] | Supportive care; IV lipid emulsion (ILE) therapy has been used successfully for TCA overdose. [5] |
The combination of low-dose amitriptyline and this compound represents a novel, mechanistically grounded approach for managing treatment-refractory PIFP. Initial clinical data, though from a small retrospective study, shows statistically significant improvements in pain scores, attack frequency, and quality of life [1] [3].
Key advantages and considerations for researchers:
Post-extubation delirium is a common complication in critically ill patients, associated with longer hospital stays and worse outcomes [1]. The table below summarizes the key findings from a recent clinical study investigating perphenazine for this indication.
| Aspect | Details |
|---|---|
| Study Design | Retrospective cohort study [1] |
| Patient Population | 40 adults with Severe Acute Pancreatitis (SAP) after successful invasive mechanical ventilation (IMV) weaning [1] |
| Intervention | This compound 2 mg every 12 hours for 2 days before planned extubation [1] |
| Control | Patients who did not receive prophylactic this compound [1] |
| Primary Outcome | Incidence of delirium after extubation, assessed with CAM-ICU every 12 hours [1] |
| Key Efficacy Result | 22.5% overall delirium incidence; Prophylactic this compound significantly reduced incidence in univariate and regression analysis [1] |
| Key Risk Factor | Fentanyl use identified as a significant risk factor for delirium [1] |
| Clinical Impact | Delirium group had a significantly longer hospital stay [1] |
This compound is a typical antipsychotic of the phenothiazine class. Its efficacy in delirium prevention is primarily attributed to its action as a dopamine D2 receptor antagonist [2] [3]. Delirium is thought to involve dopamine dysregulation, and by blocking central D2 receptors, this compound may help stabilize this neurotransmitter system, alleviating symptoms like irritability and restlessness [1]. The following diagram illustrates this primary mechanism and other relevant pharmacological interactions.
While the study in SAP patients did not report significant adverse events, the known side effect profile of this compound must be considered in a risk-benefit assessment [1] [4]. Key safety considerations are summarized below.
| Category | Potential Adverse Effects |
|---|---|
| Neurological | Extrapyramidal symptoms (EPS): akathisia, dystonia, parkinsonism, tardive dyskinesia; Drowsiness/sedation; Neuroleptic Malignant Syndrome (NMS) [4]. |
| Cardiovascular | Tachycardia, hypotension, QT prolongation, ECG changes [4]. |
| Metabolic/Endocrine | Hyperprolactinemia, weight gain, galactorrhea, amenorrhea [5] [4]. |
| Other | Anticholinergic effects (dry mouth, blurred vision, constipation); Liver dysfunction; Blood dyscrasias [4]. |
Important Safety Contraindications:
This section outlines the methodology from the clinical study for research and validation purposes [1].
All patients received standardized SAP care. Sedation was managed with a target Richmond Agitation-Sedation Scale (RASS) score of -2 to -4 during initial IMV, transitioning to -1 to 0 before weaning [1].
The promising initial findings require confirmation through larger, more rigorous studies. Key considerations for future research include:
Perphenazine decanoate is a long-acting injectable (LAI) formulation of the typical antipsychotic this compound, classified as a piperazinyl phenothiazine. This esterified prodrug formulation was developed to enhance therapeutic adherence in chronic schizophrenia management by providing sustained drug release over extended periods. The decanoate esterification significantly increases the lipophilicity of the parent compound, enabling gradual release from the intramuscular injection site into systemic circulation. Unlike many second-generation antipsychotics, this compound presents a favorable metabolic risk profile with less propensity for weight gain and dyslipidemia compared to several atypical antipsychotics, positioning it as a valuable therapeutic option in long-term schizophrenia management [1] [2].
The molecular structure of this compound decanoate consists of the this compound base linked to a decanoic acid chain through an ester bond. This chemical modification drastically alters the pharmacokinetic properties, resulting in slow hydrolysis and prolonged release of the active moiety. The formulation is typically suspended in sesame oil to further retard absorption and maintain therapeutic plasma levels for approximately 3-4 weeks per injection. This extended duration action makes it particularly suitable for maintenance therapy in stabilized schizophrenia patients, potentially reducing relapse rates associated with non-adherence to daily oral regimens [1] [3].
The pharmacokinetic profile of this compound decanoate is characterized by prolonged absorption and slow elimination phases. After intramuscular injection, the lipophilic ester prodrug forms a depot at the administration site from which it gradually enters systemic circulation. The release rate is influenced by the vehicle viscosity, surface area of the depot, and local blood flow. Once in circulation, enzymatic hydrolysis primarily in the liver and possibly lymphatic system cleaves the decanoate ester, releasing active this compound [3].
The mean doses employed in clinical settings are approximately 117 mg (range: 20-313 mg) every 3 weeks, yielding steady-state serum concentrations ranging from 0.8 to 15.9 nmol/L during maintenance therapy. The protracted absorption phase results in a significantly extended apparent half-life compared to oral this compound, which has a half-life of 8-12 hours. The elimination phase after discontinuation of long-term depot administration persists for several weeks, underscoring the extended-release characteristics of the formulation [4] [5].
Table 1: Key Pharmacokinetic Parameters of this compound Decanoate
| Parameter | Value | Conditions |
|---|---|---|
| Dosing Range | 20-313 mg | Every 3 weeks |
| Mean Dose | 117 mg (0.29 mmol) | 3-week interval |
| Serum Concentration Range | 0.8-15.9 nmol/L | At week 24 of treatment |
| Comparison to Haloperidol Decanoate | Similar efficacy profile | Equipotent dosing |
| Elimination Characteristics | Very slow elimination | 6-week elimination phase monitored |
This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 2D6 (CYP2D6), exhibiting significant genetic polymorphism that contributes to substantial interindividual variability in plasma concentrations. The major metabolic pathways include N-dealkylation to form this compound sulfoxide and 7-hydroxylation, with the 7-hydroxy metabolite demonstrating potentially clinically relevant pharmacological activity. The CYP2D6 poor metabolizer phenotype may experience significantly elevated this compound concentrations, necessitating dose adjustment to avoid dose-dependent side effects [1] [2].
Concomitant administration with CYP2D6 inhibitors such as paroxetine and fluoxetine can substantially reduce this compound metabolism, potentially increasing extrapyramidal side effects. Additionally, pharmacodynamic interactions with tricyclic antidepressants like nortriptyline may occur, though this compound does not appear to significantly inhibit CYP2D6 metabolism of co-administered substrates. Therapeutic drug monitoring is recommended to optimize dosing, particularly in patients with known CYP polymorphisms or those taking interacting medications [1].
High-Performance Liquid Chromatography (HPLC) with ultraviolet or electrochemical detection provides the foundation for reliable quantification of this compound and its major metabolites in biological samples. The protocol involves:
The assay validation should demonstrate linearity from 0.1-50 nmol/L, with inter- and intra-day precision < 15% and accuracy within 85-115% of nominal values. The lower limit of quantification should reliably detect concentrations of 0.1 nmol/L, adequate for monitoring trough levels during maintenance therapy [1].
Comprehensive evaluation of this compound decanoate pharmacokinetics requires a structured approach:
The following diagram illustrates the metabolic pathway and analytical workflow:
The relationship between this compound decanoate dosing, serum concentrations, and clinical outcomes has been systematically evaluated in long-term studies. Central D2 receptor occupancy studies demonstrate that serum concentrations of 0.8-2.0 nmol/L correspond to approximately 60-75% striatal D2 receptor occupancy, considered the therapeutic window for optimal efficacy with minimal extrapyramidal symptoms. Steady-state concentrations below 0.6 nmol/L may be subtherapeutic, while levels exceeding 3.0 nmol/L increase risk of dose-dependent adverse effects without substantial efficacy enhancement [1].
The minimum effective dose ranges from 20-50 mg every 3 weeks for maintenance therapy, though individual requirements vary considerably based on CYP2D6 phenotype, body composition, and concomitant medications. Dose prediction algorithms incorporating baseline characteristics demonstrate that doses required to achieve therapeutic concentrations during weeks 1-3 strongly predict long-term dosing requirements (r = 0.82, p < 0.01), enabling early optimization of maintenance therapy [1].
Table 2: Clinical Response Correlations and Monitoring Parameters
| Parameter | Therapeutic Range | Clinical Significance |
|---|---|---|
| Serum Concentration | 0.8-2.0 nmol/L | Optimal D2 receptor occupancy (60-75%) |
| Dosing Interval | 3 weeks | Standard maintenance interval |
| Prolactin Elevation | Dose-dependent | Marker of central D2 blockade |
| Global Improvement | 52% patients | CGI scale improvement |
| EPS Threshold | > 2.5 nmol/L | Increased extrapyramidal symptoms |
In direct comparison with haloperidol decanoate, this compound decanoate demonstrates comparable pharmacokinetic profiles with similar injection intervals (3 weeks) and elimination characteristics. Both formulations exhibit very slow elimination phases extending several weeks beyond the final injection. Cross-over studies demonstrate no significant pharmacokinetic interactions between these two depot antipsychotics when administered sequentially with appropriate washout periods [4] [5].
Notably, the mean molar doses of this compound decanoate (0.29 mmol) and haloperidol decanoate (0.32 mmol) were essentially equipotent in clinical practice, despite approximately 10-fold greater in vitro D2 receptor affinity of haloperidol. This discrepancy may reflect differential blood-brain barrier penetration, active metabolite contributions, or non-D2 receptor mechanisms contributing to clinical effects [4].
Objective: To evaluate the bioequivalence between test and reference formulations of this compound decanoate depot injection.
Methodology:
Acceptance Criteria: Test formulation considered bioequivalent if 90% CIs for AUC and C~max~ fall within 80-125% equivalence range [4] [1].
Objective: To characterize population pharmacokinetics of this compound decanoate in elderly and hepatically impaired populations.
Methodology:
The following diagram illustrates the experimental workflow for pharmacokinetic studies:
This compound decanoate represents a valuable therapeutic option in the long-term management of schizophrenia, with well-characterized pharmacokinetic properties supporting its 3-week dosing interval. The complex interplay between formulation characteristics, metabolic pathways, and genetic polymorphisms necessitates individualized dosing approaches guided by therapeutic drug monitoring. The protocols outlined provide comprehensive methodologies for investigating this compound decanoate pharmacokinetics in both research and clinical settings, enabling optimized therapy for diverse patient populations.
Future research directions should focus on population pharmacokinetic modeling incorporating CYP2D6 pharmacogenetics, formal drug interaction studies with common concomitant medications, and comparative effectiveness research against second-generation long-acting injectable antipsychotics. Such investigations would further refine dosing strategies and maximize the therapeutic potential of this established formulation in contemporary psychiatric practice [1] [2].
Perphenazine is a piperazinyl phenothiazine that functions primarily as a potent dopamine receptor antagonist. [1]. Its antiemetic efficacy is predominantly due to the blockade of dopamine D₂ receptors within the chemoreceptor trigger zone (CTZ), a brainstem region located in the area postrema that is exposed to the bloodstream and detects emetic toxins. [1] [2] [3].
The following diagram illustrates the primary antiemetic signaling pathway of this compound and its site of action.
The tables below summarize key quantitative data on this compound's receptor binding and clinical antiemetic efficacy.
Table 1: Receptor Binding Affinity (Ki) of this compound [4]
| Molecular Target | Binding Affinity (Ki, nM) | Notes |
|---|---|---|
| D₂ (Dopamine) | 0.765 | Primary antiemetic target |
| D₃ (Dopamine) | 0.13 | Potentially contributes to antiemetic effect |
| H₁ (Histamine) | 8 | Contributes to sedative effects |
| 5-HT₂A (Serotonin) | 5.6 | May contribute to broader efficacy |
| α₁A (Adrenergic) | 10 | Linked to orthostatic hypotension |
| 5-HT₆ (Serotonin) | 17 | Function not fully defined |
| 5-HT₇ (Serotonin) | 23 | Function not fully defined |
| σ (Sigma) | 18.5 | Measured in rat brain |
Table 2: Clinical Efficacy in Postoperative Nausea and Vomiting (PONV) Prophylaxis [5]
| Patient Population / Regimen | Efficacy Outcome | Comparative Data |
|---|---|---|
| Adults (Oral, 8 mg) | ~25% reduction in need for rescue ondansetron [5] | Similar risk reduction to IV droperidol 1.25 mg and dexamethasone 4 mg [5] |
| Multimodal P-D-O Technique* | Theoretical risk reduction from 10% to 4% in low-risk patients [5] | P-D-O superior to ondansetron-dexamethasone alone in higher-risk categories [5] |
| Children (IV, 35 μg/kg) | 16% incidence of vomiting; as effective as 70 μg/kg dose [6] | Lower dose recommended to minimize side effects [6] |
*P-D-O Technique: Preoperative oral this compound 8 mg, intraoperative Dexamethasone 4 mg IV, and Ondansetron 4 mg IV before emergence.
This protocol is used to characterize the affinity of this compound for dopamine and other receptors.
This protocol outlines the use of oral this compound in a multimodal antiemetic regimen for adult surgical patients.
The workflow for this clinical protocol is summarized below.
Perphenazine is a typical antipsychotic of the piperazine phenothiazine class. Its potent antiemetic effect is primarily attributed to dopamine D2 receptor antagonism within the chemoreceptor trigger zone (CTZ) of the medulla oblongata [1]. By blocking dopamine receptors, this compound reduces the signaling that triggers nausea and vomiting.
The therapeutic rationale for using this compound in HG extends beyond its direct antiemetic action. The significant stress, anxiety, and sleep disruption caused by HG can exacerbate the condition, creating a vicious cycle. This compound's additional antagonism at other neurotransmitter receptors may contribute to managing this complex presentation:
Figure 1: Proposed multi-target mechanism of this compound in Hyperemesis Gravidarum. D2 receptor antagonism in the CTZ provides direct antiemetic effect, while broader receptor modulation addresses anxiety and sleep disruption that exacerbate HG.
Evidence from human pregnancy cohorts does not indicate a significant increase in major congenital malformations with first-trimester this compound exposure. However, data is limited and requires cautious interpretation.
Table 1: Summary of this compound Pregnancy Exposure Studies
| Study / Report Type | Cohort Size | Key Findings on Major Congenital Malformations |
|---|---|---|
| MotherToBaby Fact Sheet [2] | 200+ pregnancies | No increased chance of miscarriage reported. |
| MotherToBaby Fact Sheet [2] | 119 women (early exposure) | No increased chance of birth defects reported. |
| Swedish Birth Register [2] [1] | 90 pregnancies (early exposure) | 2 (2.2%) malformations; no increase over background rate. |
| Collaborative Perinatal Project [1] | 166 women (63 in 1st trimester) | No statistically significant difference in malformations. |
Animal studies show a dose-dependent risk, with teratogenic effects observed only at doses 30-300 times the human equivalent, while no effects were seen at lower doses (1.5-14 times human dose) [2].
A critical safety consideration is Neonatal Adaptation Syndrome, a well-documented risk for all antipsychotics, including this compound, when used in the third trimester [2] [3] [4]. The FDA requires class-wide labeling about this risk.
Table 2: Neonatal and Maternal Considerations for this compound Use in Pregnancy
| Category | Potential Risk / Consideration | Clinical Management |
|---|---|---|
| Neonatal Effects | Extrapyramidal Signs (EPS) & Withdrawal Symptoms: Agitation, hyper/hypotonia, tremor, somnolence, respiratory distress, feeding disorder [2] [4]. | Monitor neonate for symptoms after delivery. Symptoms are typically self-limiting but may require prolonged hospitalization or specific treatment [3] [4]. |
| Maternal & Fetal Outcomes | Preterm Delivery & Low Birth Weight: Confounded by factors like maternal illness and smoking [1]. | Close obstetric monitoring and management of modifiable risk factors. |
| Maternal Side Effects | Increased Prolactin: May inhibit ovulation, potentially affecting fertility [2]. | Consider when planning pregnancy. |
| Alternative Antipsychotics for HG | Olanzapine: Case series report efficacy for HG in patients with mood disorders at low doses (2.5-5 mg/day), especially when standard antiemetics fail [5] [6]. | Useful in comorbid psychiatric conditions; dissolving formulation available for patients with vomiting. |
For researchers designing studies or for clinicians managing complex cases, the following structured protocol outlines key evaluation steps.
Figure 2: Clinical protocol for this compound use in refractory hyperemesis gravidarum. This workflow emphasizes comprehensive baseline assessment, shared decision-making, and proactive neonatal care planning.
Step 1: Baseline Assessment & Patient Selection
Step 2: Risk-Benefit Discussion and Informed Consent
Step 3: Dosing, Titration, and Maternal Monitoring
Step 4: Neonatal Care Planning
This compound remains a treatment option for severe, refractory HG, particularly where its psychotropic effects may provide additional benefit. Clinical application demands careful patient selection, thorough informed consent, and multidisciplinary planning for neonatal care. Future research should focus on prospective, controlled studies comparing this compound to other antipsychotics like olanzapine to better establish its efficacy and safety profile relative to newer agents.
Psychomotor agitation represents a critical emergency in psychiatric care, characterized by excessive motor activity, restlessness, irritability, and heightened responsiveness to stimuli. This condition requires rapid intervention to ensure patient safety and prevent harm to healthcare providers. Perphenazine, a medium-potency first-generation antipsychotic of the piperazinyl phenothiazine class, has demonstrated significant efficacy in managing acute agitation in psychotic patients despite being developed in the 1950s. With its favorable receptor binding profile and documented clinical effectiveness, this compound remains a valuable therapeutic option in contemporary psychiatric practice, particularly when newer atypical antipsychotics are unsuitable or ineffective.
The pharmacological management of agitation requires medications that provide rapid tranquilization without excessive sedation, while maintaining a favorable safety profile. Current treatment guidelines emphasize the importance of controlling behavioral manifestations within hours rather than days, especially in emergency settings. While recent research has focused on newer atypical antipsychotics, evidence from clinical trials and meta-analyses continues to support the role of typical antipsychotics like this compound in specific clinical scenarios, particularly for patients who may not respond adequately to first-line treatments or who experience problematic metabolic side effects with atypical agents [1] [2].
This compound's efficacy in managing psychotic agitation is supported by multiple clinical studies and reviews. According to a comprehensive umbrella review on pharmacological management of acute agitation, conventional antipsychotics including this compound demonstrate significant effectiveness in controlling agitated behavior in psychiatric emergencies. The review highlighted that typical antipsychotics remain fundamental options for agitation management, with this compound offering a balanced profile of efficacy and tolerability [1] [2]. The CATIE trial (Clinical Antipsychotic Trials of Intervention Effectiveness) demonstrated that this compound was comparable in effectiveness to several atypical antipsychotics (risperidone, quetiapine, ziprasidone) for symptom reduction in schizophrenia, with time to treatment discontinuation for any cause being 5.6 months for this compound compared to 9.2 months for olanzapine [3].
A notable case report published in 2024 documented a 38-year-old male with treatment-resistant schizophrenia who demonstrated significant improvement in severe psychotic symptoms including agitation and aggression when switched to this compound after failing multiple atypical antipsychotics (risperidone, paliperidone, haloperidol, olanzapine, quetiapine, and ziprasidone). The patient had previously shown inadequate response despite adequate trials of other agents, suggesting this compound may offer particular benefit in treatment-resistant cases [4]. This aligns with findings that this compound has the second strongest binding affinity for D2 receptors among antipsychotics except thiothixene, which may contribute to its efficacy in cases where other antipsychotics have failed [4].
Table 1: Comparative Efficacy of Antipsychotics in Agitation Management
| Medication | Route | Onset of Action | Key Advantages | Efficacy Comparison |
|---|---|---|---|---|
| This compound | Oral/IM | 30-60 minutes | Medium potency, lower metabolic risk | Comparable to atypical antipsychotics in CATIE trial |
| Haloperidol | IM/IV | 15-30 minutes | Rapid sedation, extensive experience | Less effective at 60 min compared to other options |
| Olanzapine | IM/Oral | 15-45 minutes | Strong sedation effect | More effective than haloperidol but higher metabolic risk |
| Ziprasidone | IM | 15-30 minutes | Faster onset, better tolerated | Superior tolerability to haloperidol |
| Lorazepam | IM/IV | 15-30 minutes | Fewer side effects alone | Enhanced efficacy when combined with antipsychotics |
| Loxapine | Inhaled | 10-20 minutes | Rapid relief in acute psychosis | Superior efficacy of 10 mg over 5 mg at 120 min |
Data derived from multiple studies indicate that combination therapies often provide enhanced efficacy for acute agitation. The umbrella review by BMC Psychiatry noted that lorazepam proved effective with fewer side effects than antipsychotics alone and showed enhanced efficacy when combined with them [1] [2]. Similarly, combination therapy such as haloperidol with promethazine effectively reduced aggression with a lower incidence of adverse effects [1].
For the management of acute agitation in psychotic patients, this compound may be administered following a structured protocol based on clinical setting and severity:
Hospitalized Adults: Initially, 8-16 mg administered intramuscularly or orally, repeated every 2-4 hours as needed until agitation is controlled. The maximum recommended daily dosage in hospitalized patients is 64 mg, though prolonged administration of dosages exceeding 24 mg daily should be limited to hospitalized patients or those under continuous observation [5].
Outpatient Settings: Lower initial doses of 4-8 mg three times daily are recommended, with careful titration based on patient response and tolerance. For maintenance therapy, the dosage should be maintained at the lowest effective level, typically ranging from 4-16 mg daily in divided doses [5].
Geriatric Patients: No specific dosage recommendations exist for geriatric patients, but generally, dosage should be initiated at the lower end of the recommended range (2-4 mg) and increased more gradually with close monitoring for adverse effects [5].
Table 2: this compound Dosing Protocol for Acute Psychotic Agitation
| Clinical Scenario | Initial Dose | Frequency | Maximum Daily Dose | Monitoring Parameters |
|---|---|---|---|---|
| Severe agitation (hospitalized) | 8-16 mg IM/oral | Every 2-4 hours as needed | 64 mg | Respiratory status, EPS symptoms, cardiovascular stability |
| Moderate agitation (outpatient) | 4-8 mg oral | Three times daily | 24 mg | Treatment response, sedation level, functional impairment |
| Geriatric patients | 2-4 mg oral/IM | Twice daily, increase gradually | 16 mg | Fall risk, cognitive changes, drug interactions |
| Treatment-resistant cases | 8-16 mg oral | Three times daily, consider combination therapy | 64 mg (hospitalized only) | Treatment response, emergent side effects, therapeutic drug levels |
Administration considerations: this compound should be stored at room temperature (68°F to 77°F or 20°C to 25°C) in a tight, light-resistant container [6]. When switching from other antipsychotics, cross-titration is generally recommended, with gradual reduction of the previous medication while initiating this compound at low doses with careful upward titration. For patients with known CYP2D6 poor metabolizer status, doses should be reduced by 30-50% and patients monitored closely for adverse effects [3].
This compound exerts its therapeutic effects primarily through potent antagonism of dopamine D2 receptors in the mesolimbic pathway, which is considered the primary mechanism for its antipsychotic and anti-agitation effects. The drug demonstrates a high binding affinity for D2 receptors with a Ki value of 0.765 nM, which is stronger than many other typical antipsychotics except thiothixene [4] [7]. This potent D2 blockade in the limbic system reduces positive symptoms of psychosis including hallucinations, delusions, and agitation.
In addition to its effects on dopamine receptors, this compound demonstrates significant antagonism at other receptor systems that contribute to both its therapeutic and side effect profiles:
Serotonergic receptors: Moderate to high affinity for 5-HT2A (Ki = 5.6 nM), 5-HT6 (Ki = 17 nM), and 5-HT7 (Ki = 23 nM) receptors, which may contribute to effects on mood and possibly reduced extrapyramidal side effects compared to high-potency first-generation antipsychotics [7].
Adrenergic receptors: Strong affinity for α1-adrenergic receptors (Ki = 10 nM), which contributes to its side effects of orthostatic hypotension and dizziness [7].
Histaminergic receptors: High affinity for H1 histamine receptors (Ki = 8 nM), which explains its sedative properties that are beneficial in managing agitation [7].
The following diagram illustrates the major receptor interactions and their clinical correlates:
Figure 1: this compound Receptor Interactions and Clinical Effects
This compound demonstrates variable bioavailability of approximately 40% following oral administration due to significant first-pass metabolism. The drug is extensively metabolized in the liver primarily by cytochrome P450 2D6 (CYP2D6) to active metabolites including 7-hydroxythis compound, which retains about 70% of the biological activity of the parent drug [3]. The elimination half-life ranges from 8-12 hours (average 9.5 hours), though in some cases it may extend to 20 hours, requiring 4-5 half-lives (approximately 38-47.5 hours) for complete elimination from the body [8].
Genetic polymorphisms in CYP2D6 significantly impact this compound plasma concentrations and clearance. Poor metabolizers exhibit a 4-fold higher area under the curve (AUC) compared to extensive metabolizers, resulting in higher drug levels and increased risk of adverse effects such as oversedation and parkinsonism [3]. This pharmacogenetic variation necessitates careful dose titration and monitoring, particularly when initiating therapy.
This compound shares the class-specific toxicities of other phenothiazine antipsychotics, with extrapyramidal symptoms representing the most significant concern. The safety profile can be categorized by frequency and severity:
Common side effects (often mild to moderate): Drowsiness, dizziness, blurred vision, dry mouth, constipation, inability to empty bladder, restlessness, and weight gain [6] [9]. These effects often diminish with continued treatment and typically do not require discontinuation.
Serious adverse effects: Include uncontrolled movements (tardive dyskinesia), Parkinson-like symptoms (shakiness, stiffness, jerkiness, drooling), neuroleptic malignant syndrome (NMS), blood disorders, seizures, high prolactin level (hyperprolactinemia), low blood pressure upon standing (orthostatic hypotension), and liver damage [6] [9].
Table 3: Management of Significant Adverse Effects
| Adverse Effect | Incidence | Onset | Risk Factors | Management Strategies |
|---|---|---|---|---|
| Acute dystonia | 5-10% | Hours to days | Young males, high potency | Reduce dose, anticholinergics (benztropine) |
| Akathisia | 15-20% | Days to weeks | Middle-aged, females | Dose reduction, beta-blockers, benzodiazepines |
| Parkinsonism | 15-20% | Weeks | Elderly, females, high doses | Anticholinergics, amantadine, dose reduction |
| Tardive Dyskinesia | 5% annually (young), 12% (elderly) | Months to years | Elderly, females, prolonged use | Gradually withdraw, switch to clozapine, VMAT2 inhibitors |
| Neuroleptic Malignant Syndrome | 0.1-0.2% | Any time | Agitation, dehydration, rapid dose escalation | Immediate discontinuation, intensive care support |
| Orthostatic Hypotension | 10-15% | Initial days | Elderly, cardiac disease, dehydration | Slow position changes, hydration, fludrocortisone |
This compound is contraindicated in patients with known hypersensitivity to this compound or other phenothiazines, comatose states, significant CNS depression from other agents, bone marrow depression, blood dyscrasias, significant liver damage, or suspected subcortical brain damage [5].
Black box warnings include increased mortality in geriatric patients with dementia-related psychosis; antipsychotic drugs including this compound are not approved for the treatment of dementia-related psychosis [9] [5]. Analysis of 17 placebo-controlled trials revealed an approximate 1.6- to 1.7-fold increase in mortality in geriatric patients with dementia-related psychosis treated with antipsychotic agents compared to placebo [5].
In pregnant women, this compound should be used only if clearly needed, though it has been used off-label for treatment of hyperemesis gravidarum at the lowest effective dose for the shortest possible duration [7]. In elderly patients, lower dosages are recommended with gradual titration and close monitoring for orthostatic hypotension, sedation, and extrapyramidal symptoms [5].
For researchers investigating this compound's efficacy in agitation management, the following methodological framework is recommended based on current literature and assessment tools:
Patient Selection: Include adults aged 18-65 with acute agitation secondary to psychotic disorders (schizophrenia, schizoaffective disorder, bipolar mania) confirmed by diagnostic criteria (DSM-5-TR or ICD-10). Exclude patients with dementia-related psychosis, significant medical comorbidities, substance intoxication, or pregnancy.
Randomization and Blinding: Utilize double-blind, randomized controlled trial design with active comparators (e.g., haloperidol, olanzapine) and placebo where ethically justified. Stratified randomization based on diagnosis and agitation severity is recommended.
Assessment Tools: Implement standardized agitation scales at baseline and regular intervals (15, 30, 60, 90, and 120 minutes post-dose):
The following diagram outlines the recommended clinical trial workflow:
Figure 2: Agitation Clinical Trial Assessment Workflow
Given the significant impact of CYP2D6 polymorphisms on this compound metabolism and clearance, the following testing protocol is recommended for clinical trials and precision medicine approaches:
Genetic Testing: Obtain CYP2D6 genotyping prior to initiation of this compound therapy using FDA-cleared platforms. Identify patient status as poor metabolizer (PM), intermediate metabolizer (IM), extensive metabolizer (EM), or ultrarapid metabolizer (UM).
Dosing Adjustments:
Therapeutic Drug Monitoring: Measure plasma concentrations at steady state (after 5-7 days of consistent dosing) with target therapeutic range of 0.8-2.4 ng/mL. Trough levels should be obtained just before next scheduled dose.
This compound remains a valuable therapeutic option for managing acute agitation in psychotic patients, offering a balance of efficacy, rapid onset, and lower metabolic risk compared to some atypical antipsychotics. The drug's potent D2 antagonism, combined with its effects on serotonergic, adrenergic, and histaminergic receptors, provides both therapeutic benefits and a manageable side effect profile when administered appropriately. Genetic polymorphisms in CYP2D6 represent a key consideration for personalized dosing strategies to optimize efficacy while minimizing adverse effects.
Future research should focus on direct comparisons with newer antipsychotics in contemporary clinical settings, exploration of combination therapies with benzodiazepines or other antipsychotics for enhanced efficacy, and development of pharmacogenetic algorithms to guide precision dosing. Additionally, further investigation is needed regarding this compound's potential role in treatment-resistant agitation and its long-term neurological effects compared to atypical antipsychotics. As treatment paradigms evolve, this compound's favorable cost-effectiveness profile and demonstrated efficacy ensure its continued relevance in psychiatric practice and research.
The table below summarizes key quantitative data on EPS incidence from large-scale studies, which is vital for risk assessment during drug development.
| Study Context | Population / Study Details | EPS Incidence | Most Common EPS Types Observed |
|---|---|---|---|
| Single low-dose (8 mg) for PONV prophylaxis [1] [2] | 45,766 surgical outpatients | 1.3 per 10,000 patients (0.013%) | Akathisia (5 out of 6 cases), Acute Dystonia (1 out of 6 cases) |
| Chronic treatment for Schizophrenia (CATIE Trial) [3] | Patients with schizophrenia | No significant difference vs. several SGAs | Parkinsonism, Akathisia, Dystonia |
For researchers designing preclinical or clinical studies, the following standardized methodologies are critical for consistent and reliable EPS identification and measurement.
1. Protocol for Clinical Rating Scale Assessment This protocol is based on the methodologies used in the CATIE Schizophrenia Trial [3].
2. Protocol for Retrospective Analysis of EPS Incidence This method, used to audit low-frequency events, is exemplified by the 11-year analysis of perphenazine in ambulatory surgery [1].
Q1: What is the primary neurochemical mechanism behind this compound-induced EPS? A1: The primary mechanism is the antagonism of dopamine D2 receptors in the nigrostriatal pathway of the basal ganglia. This compound has a high affinity for the D2 receptor (Ki = 0.765 nM) [4]. This blockade disrupts the delicate balance between dopamine and acetylcholine in the striatum, leading to a relative excess of cholinergic activity, which manifests as various movement disorders [5].
Q2: How do the EPS profiles of first-generation (e.g., this compound) and second-generation antipsychotics (SGAs) compare? A2: Evidence from the CATIE trial indicates that at moderate doses, this compound's overall EPS profile is not significantly different from that of several SGAs (olanzapine, quetiapine, risperidone, ziprasidone). However, secondary outcomes suggested that patients on risperidone and this compound had a greater likelihood of requiring concomitant medication for akathisia, while those on quetiapine had lower rates of antiparkinsonism medication use [3].
Q3: What are the standard management strategies for acute this compound-induced EPS? A3: Acute EPS are generally reversible and managed effectively with specific pharmacological agents [1].
The following diagrams illustrate the core mechanism of EPS and a structured approach for its research evaluation.
1. How do CYP2D6 polymorphisms affect this compound exposure and response? CYP2D6 polymorphisms significantly influence this compound plasma concentrations and tissue sensitivity through two primary mechanisms:
Pharmacokinetic Impact: The CYP2D6 enzyme is the primary metabolizer of this compound in the liver [1]. Genetic variants that reduce or abolish enzyme function lead to higher systemic exposure.
CYP2D6*10/*10 genotype (associated with reduced function) had a 2.9-fold higher mean area under the curve (AUC) for this compound concentration compared to those carrying a fully functional CYP2D6*1 allele [2].Pharmacodynamic Impact: Beyond metabolism, CYP2D6 may directly influence pituitary gland sensitivity to this compound's dopamine-blocking effect. Research suggests that even after accounting for this compound blood levels, the CYP2D6*10/*10 genotype was associated with a 66% reduction in pharmacodynamic tissue sensitivity, measured by the prolactin response per unit of drug exposure [3] [2]. This points to a potential role for CYP2D6 in modulating local endogenous neurotransmitter levels.
2. What are the key CYP2D6 alleles and how are phenotypes assigned? Clinical CYP2D6 genotyping involves identifying key star alleles and calculating an activity score to predict metabolizer status [4] [5]. The tables below summarize the core alleles recommended for clinical testing and the standard phenotype assignment.
Table 1: Key CYP2D6 Alleles and Their Functional Impact
| Star Allele | Core SNPs | Functional Status | Value for Activity Score |
|---|---|---|---|
| *1, *2, *35 | - | Normal Function | 1 |
| *9, *17, *29, *41 | Various | Decreased Function | 0.5 |
| *10 | rs1065852, rs1135840 | "Severely" Decreased Function | 0.25 |
| *3, *4, *5, *6, *40 | Various | No Function | 0 |
| *1xN, *2xN | Gene Duplication | Increased Function | 2 (per copy) |
Table 2: From Genotype to Phenotype
| Activity Score | Predicted Phenotype | Description |
|---|---|---|
| > 2.25 | Ultrarapid Metabolizer (UM) | Increased enzyme activity |
| 1.25 - 2.25 | Normal Metabolizer (NM) | Normal enzyme activity |
| 0.25 - 1.0 | Intermediate Metabolizer (IM) | Decreased enzyme activity |
| 0 | Poor Metabolizer (PM) | No functional enzyme activity |
3. What is the experimental workflow for clinical CYP2D6 genotyping? A robust clinical genotyping protocol must accurately identify a core set of variants, haplotypes, and copy number variations (CNVs) [5]. The following diagram outlines a generalized workflow:
Key Methodological Considerations:
*3, *4, *10) [4] [5].*5) and duplications/multiplications (e.g., *1xN), as these structural variants account for about 7% of all CYP2D6 variations and directly impact the activity score [5]. Long-range PCR is a common method for this.CYP2D7, CYP2D8) [5].4. How should dose adjustments be considered based on CYP2D6 status? While definitive, universally adopted dosing guidelines are not yet established, research provides clear direction for clinical and development decision-making.
Poor and Intermediate Metabolizers: These individuals are at a higher risk of dose-dependent side effects due to elevated drug concentrations [4] [6]. For PMs and IMs, consider:
Ultrarapid Metabolizers: These individuals may experience subtherapeutic drug concentrations and poor efficacy [4]. For UMs, consider:
Table 3: Factors Influencing this compound Clearance Beyond Genotype (from CATIE Trial)
| Covariate | Impact on Clearance | Clinical Research Consideration |
|---|---|---|
| Smoking Status | Clearance is 159 L/h higher in active smokers vs. nonsmokers. | Confounding factor; must be recorded and controlled for in PK/PD studies. |
| Race | Nonsmoking African Americans had 48% higher clearance than nonsmoking individuals of other races. | Highlights the importance of diverse study populations and ancestry-specific allele frequencies. |
Challenge: Inconsistent or ambiguous star allele assignment.
*3, *4, *5, *10, *41) and CNVs. Use reference materials from organizations like the Coriell Institute or the Genetic Testing Reference Material Coordination Program (GeT-RM) to verify your assay's performance [5].Challenge: Differentiating CYP2D6 from its pseudogenes during sequencing.
CYP2D7 and CYP2D8 sequences. For NGS data, use specialized pipelines like CYP2D6starCall or Stargazer that are optimized for this gene [5].Challenge: Discrepancy between predicted phenotype and observed drug concentration.
| CYP Isoform | Relative Contribution to N-dealkylation | Inhibitors (Examples) | Inducers (Examples) |
|---|---|---|---|
| CYP3A4 | ~40% [1] | Clarithromycin, Ketoconazole [2] | Carbamazepine, Rifampin [2] |
| CYP2D6 | 20-25% [1] | Bupropion, Fluoxetine, Quinidine [2] | - |
| CYP1A2 | 20-25% [1] | Fluvoxamine, Ciprofloxacin [2] | Tobacco smoking [2] |
| CYP2C19 | 20-25% [1] | Fluoxetine, Fluvoxamine [2] | Rifampin [2] |
The N-dealkylation pathway accounts for about 57% of this compound's metabolism in vitro, with the remaining 43% involving other pathways that may depend more heavily on CYP2D6 [1]. The following diagram illustrates this primary metabolic pathway.
Beyond metabolic inhibition, this compound has several other critical interaction risks. The table below lists contraindicated and serious interactions.
| Interaction Type / Drug Class | Example Drugs | Clinical Consequence |
|---|---|---|
| Contraindicated (QTc Prolongation) | Disopyramide, Ibutilide, Pimozide, Procainamide, Quinidine, Sotalo [3] | Increased risk of life-threatening cardiac arrhythmias (e.g., Torsade de Pointes). |
| Dopamine Agonists | Bromocriptine, Cabergoline, Apomorphine, Dopamin [3] | This compound antagonizes dopamine receptors, decreasing the efficacy of the agonist. |
| Central Nervous System (CNS) Depressants | Opioids (e.g., Fentanyl), Benzodiazepines, Alcohol, Barbiturate [4] [3] | Additive CNS depression, leading to profound sedation, respiratory depression, coma, or death. |
| Strong CYP2D6 Inhibitors | Bupropion, Fluoxetine, Paroxetine, Quinidin [2] [3] | Increased this compound plasma concentration, raising the risk of adverse effects like over-sedation and parkinsonism, especially in CYP2D6 poor metabolizers [5]. |
For researchers and clinicians, the following points are critical:
The primary method cited for preparing PPZ-SLNs is the solvent emulsification-evaporation technique [1]. The workflow for this method and subsequent characterization is outlined below.
Materials Used in the Cited Study [1]:
To achieve high encapsulation efficiency, the formulation and process parameters must be carefully controlled. The following table summarizes the critical factors and the target values obtained from the optimized study [1].
| Factor | Impact on Encapsulation Efficiency (EE) | Optimized Value / Target |
|---|---|---|
| Lipid (GMS) Amount | Critical; forms core matrix to entrap drug [1]. | Optimized via BBD [1]. |
| Surfactant (Tween 80) Amount | Critical; stabilizes emulsion, affects particle size & EE [1]. | Optimized via BBD [1]. |
| Lecithin Amount | Critical; acts as co-surfactant and stabilizer [1]. | Optimized via BBD [1]. |
| Particle Size | Smaller particles have larger surface area, potentially lowering EE. | 104 ± 3.92 nm [1]. |
| Polydispersity Index (PDI) | Indicates size uniformity; lower PDI is better for batch consistency. | Target: < 0.3 (ideal 0.05-0.2) [2]. |
| Zeta Potential | High value prevents aggregation, improving physical stability. | -28 ± 2.28 mV [1]. |
The optimized formulation from the study achieved an Encapsulation Efficiency of 83% ± 1.29 [1].
Here is a guide to diagnose and resolve typical problems encountered during PPZ-SLN development.
| Problem & Phenomenon | Possible Root Cause | Proposed Solution | | :--- | :--- | :--- | | Low Encapsulation Efficiency | Insufficient lipid to encapsulate drug load [1]. | Optimize lipid-to-drug ratio using statistical design [1]. | | | Drug leaking into aqueous phase due to high solubility. | Ensure organic and aqueous phases are at the same temperature (70°C) before emulsification [1]. | | | Surfactant type or concentration not optimal, leading to poor emulsion stability [1]. | Screen surfactants (e.g., Tween 80, lecithin) and concentrations [1]. | | Large Particle Size & High PDI | Inefficient homogenization energy or time [1]. | Increase homogenization speed (e.g., 10,000 rpm) and duration [1]. Consider microfluidics for better control [2]. | | | Rapid solvent evaporation causing aggregation. | Control the evaporation rate; slow stirring can help [1]. | | | High lipid concentration leading to viscosity issues. | Reduce lipid content or increase surfactant to improve emulsification [1]. | | Particle Aggregation | Low zeta potential leading to low electrostatic repulsion [2]. | Modify surface charge by adjusting surfactant ratio. Target zeta potential |mV| > 25 for good stability [1] [2]. | | | Inadequate surfactant coverage. | Increase surfactant concentration or use a combination of surfactants (e.g., Tween 80 with lecithin) [1]. | | Incomplete Drug Release | Lipid matrix too crystalline, trapping the drug. | Consider using a blend of solid and liquid lipids to modify matrix crystallinity. | | | Drug is not molecularly dispersed in the lipid. | Ensure complete dissolution of the drug in the molten lipid phase during preparation [1]. |
The logical process for diagnosing and resolving these issues is summarized in the following workflow.
| Question | Answer for Researchers |
|---|---|
| What is the mechanism behind prolactin elevation? | This compound is a potent dopamine D2 receptor antagonist [1] [2]. This blockade occurs in the pituitary gland, inhibiting the dopamine-mediated tonic suppression of prolactin secretion, leading to a rise in serum prolactin levels [3] [2]. |
| How common is this side effect? | Disturbances such as galactorrhea, amenorrhea, gynecomastia, and impotence have been reported [3]. The elevation persists during chronic administration [3]. |
| What are the potential clinical consequences? | Elevated serum prolactin can lead to galactorrhea, amenorrhea, gynecomastia, and impotence [3]. The clinical significance for most patients is unknown, but it may be a factor of importance in patients with a previously detected breast cancer [3]. |
| Are there any long-term risks? | Chronic hyperprolactinemia may lead to fertility or bone problems, such as decreased bone density [4]. |
For researchers observing prolactin elevation in a study context, consider the following protocol for monitoring and management.
When elevated prolactin is identified, investigate these potential contributing factors:
The table below summarizes key quantitative data from clinical and preclinical studies relevant to prolactin elevation.
| Parameter | Findings / Quantitative Data | Source / Context |
|---|---|---|
| Mechanism of Action | Potent dopamine D2 receptor antagonism. Binds to D1 and D2 receptors [1]. | DrugBank Overview [1]. |
| Metabolism & Pharmacogenomics | Metabolized by CYP2D6 to 7-hydroxy this compound (retains ~70% activity). AUC is 4-fold higher in CYP2D6 poor metabolizers [2]. | ScienceDirect Topic Summary [2]. |
| Clinical Efficacy (CATIE Study) | Time to treatment discontinuation for any cause was 5.6 months for this compound. Comparable to several atypical antipsychotics for symptom reduction [2]. | ScienceDirect Topic Summary [2]. |
| Cell Culture Study (In Vitro) | Incubation with this compound (25 µM) for 8 and 16 hours led to 80% and 40% reduction in ATP levels, indicating necrotic cell death via mitochondrial damage [2]. | ScienceDirect Topic Summary [2]. |
The following diagram illustrates the mechanism by which this compound induces hyperprolactinemia, based on the information gathered.
This diagram shows the key pathway affected by this compound. The technical specifications for the diagram are as follows:
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For your research and development work, the following quantitative data and methodological details are critical.
Comparative Risk of Tardive Dyskinesia
The data below illustrates the elevated risk associated with perphenazine (an FGA) compared to other agents, which is central to risk mitigation.
| Antipsychotic Category | Specific Agent | Reported TD Risk / Context |
|---|---|---|
| First-Generation Antipsychotic (FGA) | This compound | Associated with a higher incidence of neurological side effects, including TD, compared to atypical (second-generation) antipsychotics [1]. |
| First-Generation Antipsychotic (FGA) | First-Generation Antipsychotics (in general) | A meta-analysis found the overall rate ratio for TD was 0.353 for SGAs vs. FGAs, indicating a significantly lowered risk with SGAs [2]. One large prospective study (CATIE) found no significant difference in TD rates between this compound and several SGAs (risperidone, olanzapine, ziprasidone, quetiapine) [2] [3]. |
| Second-Generation Antipsychotic (SGA) | Clozapine, Quetiapine | Considered "less risky" for causing TD and other extrapyramidal symptoms. Clozapine has evidence supporting its use to reduce dyskinetic symptoms [4] [5]. |
| Second-Generation Antipsychotic (SGA) | Risperidone (in elderly) | In a study of elderly patients with dementia (mean age 82.5), 2.6% developed TD after one year of treatment with low-dose risperidone (<1 mg/day) [4]. |
Assessment Methodology: The AIMS Tool
The Abnormal Involuntary Movement Scale (AIMS) is the most widely used instrument for detecting and grading the severity of TD in clinical trials and practice [6] [7].
The development of TD is linked to chronic blockade of dopamine D2 receptors in the nigrostriatal pathway. The following diagram outlines the key mechanistic pathways.
NMS is a rare, life-threatening idiosyncratic reaction to antipsychotic drugs like this compound, characterized by a classic tetrad of symptoms [1] [2] [3]. The table below summarizes the core and supportive features for diagnosis.
| Feature Category | Specific Criteria | Key Considerations for Diagnosis |
|---|---|---|
| Major Criteria | 1. Exposure to dopamine antagonist (e.g., this compound) or agonist withdrawal [1] [2]. | All major criteria are typically required for a definitive diagnosis [2]. |
| 2. Fever (>100.4°F / >38°C on multiple occasions) [2] [4] [3]. | Hyperthermia may be a late-onset feature [5]. | |
| 3. Severe muscle rigidity ("lead-pipe" rigidity) [1] [6] [3]. | This is a hallmark feature and can lead to complications like rhabdomyolysis [5] [3]. | |
| Supportive Criteria | Altered mental status (e.g., agitation, delirium, stupor, coma) [1] [2] [6]. | At least two supportive criteria are required alongside major criteria [1] [2]. |
| Autonomic instability (e.g., tachycardia, labile BP, diaphoresis) [1] [2] [3]. | ||
| Elevated Creatine Kinase (CK) [1] [2] [4]. | CK > 1000 U/L or 4x the upper limit of normal is a common finding [5] [3]. | |
| Leukocytosis (WBC count 10,000-40,000 mm³) [1] [5]. |
For researchers, a systematic diagnostic workup is crucial to confirm NMS and rule out other conditions.
1. Diagnostic Evaluation Protocol The following assessments are recommended when NMS is suspected [1] [5] [6]:
2. Differential Diagnosis Protocol Distinguishing NMS from other similar syndromes is a key step. The diagnosis is one of exclusion [1] [3].
Differential Diagnosis Decision Pathway
Q1: What is the typical onset and time course of this compound-induced NMS? Symptoms usually develop over 1 to 3 days and most often appear within the first two weeks of initiating therapy or after a dose increase [5] [6]. Resolution typically occurs over 7-14 days with appropriate treatment [2] [5].
Q2: Are there specific risk factors that increase the potential for NMS with this compound? Yes, identified risk factors include [1] [5] [3]:
Q3: What are the primary management strategies for a confirmed NMS case in a clinical trial setting? Immediate action is required [1] [5] [6]:
Q1: What is the theoretical basis for the perphenazine-epinephrine interaction?
The concern stems from the opposing pharmacological actions of the two drugs on vascular tone.
The diagram below illustrates the competing signaling pathways that underlie this potential interaction.
Q2: What does the experimental and clinical evidence show about this interaction?
The evidence is conflicting, indicating that the risk is highly dependent on the experimental model and dosage.
The table below summarizes the key findings from these studies.
| Study Type | Model / Population | Epinephrine Dose | Key Findings on Hemodynamics |
|---|---|---|---|
| Preclinical [5] | Rats pretreated with chlorpromazine | 1, 10, 100 μg/kg (intraperitoneal) | Significant hypotension & tachycardia at 100 μg/kg; No significant change at 1 μg/kg. Dose-dependent effect. |
| Clinical [6] | 30 humans on antipsychotics under general anesthesia | 22.5 μg (buccal infiltration, similar to low dental dose) | No statistically significant changes in SBP, DBP, or HR over 10 minutes. |
Q3: What are the key experimental protocols for investigating this interaction?
For researchers looking to replicate or further investigate this interaction, here are detailed methodologies from the cited literature.
Protocol 1: Clinical Hemodynamic Monitoring (Human) [6] This protocol assesses the safety of co-administering epinephrine and antipsychotics in a controlled clinical setting.
Protocol 2: Preclinical Hemodynamic Assessment (Animal) [5] This protocol is designed to elucidate the dose-response relationship and mechanism of the interaction in an animal model.
Q4: What specific risks should be monitored in experimental settings?
Beyond hypotension, researchers should be vigilant for the following risks associated with the individual drugs and their potential combination:
The following FAQs address the acute clinical management of perphenazine overdose, based on standard toxicological principles.
What are the first steps in managing a suspected this compound overdose? The initial approach is supportive care, focusing on Airway, Breathing, and Circulation (ABCs) [1]. There is no specific antidote for this compound overdose [1]. Key actions include:
How should hypotension be treated?
How are seizures and movement disorders managed?
What is the protocol for managing Neuroleptic Malignant Syndrome (NMS)? NMS is a life-threatening emergency characterized by hyperpyrexia, muscle rigidity, altered mental status, and autonomic instability [2]. Management includes:
For your research and development workflows, the following quantitative data on perphenazole's pharmacokinetics is critical.
| Parameter | Value / Range | Notes / Covariates |
|---|---|---|
| Bioavailability [3] | ~40% (Oral) | Subject to first-pass metabolism. |
| Elimination Half-Life [3] [2] | 8 - 12 hours (up to 20 hrs) | Independent of dose [2]. |
| Protein Binding [3] | Not Available | --- |
| Volume of Distribution [4] | 18,200 L (Population Mean) | Large volume, indicating extensive tissue distribution. |
| Clearance (CL) [4] | 483 L/h (Population Mean) | Significantly impacted by CYP2D6 phenotype, race, and smoking status [4]. |
| Metabolism [3] [2] | Extensive hepatic metabolism | Primarily via CYP2D6; pathways include sulfoxidation, hydroxylation, dealkylation, and glucuronidation [3] [2]. |
Key Covariates Affecting Clearance (from Population PK Analysis) [4]:
This relationship between metabolism and toxicity risk can be visualized in the following pathway:
| Feature | This compound | Haloperidol |
|---|---|---|
| Antipsychotic Efficacy | Comparable to haloperidol and atypical antipsychotics [1] [2] [3] | Comparable to this compound and other antipsychotics [4] [1] [2] |
| Positive Symptoms | Effective for hallucinations and delusions [5] [6] | Effective for hallucinations and delusions [4] [7] |
| Negative Symptoms | Similar effect to atypical antipsychotics; unclear if superior to haloperidol [5] [6] | Improves positive symptoms; limited effect on negative symptoms [4] |
| Binding Affinity (D2 Receptor) | Very high (Ki = 0.765 nM) [6] | High (Ki = 0.7-0.3 nM, similar to this compound) [6] |
| Common Side Effects | Extrapyramidal Symptoms (EPS) [5] [6] | Extrapyramidal Symptoms (EPS) [4] [7] |
| Metabolic Side Effects | Minimal weight gain or metabolic concerns [5] | Minimal impact on weight and metabolic health [7] |
| Half-Life (Oral) | 8-12 hours [6] | 70 hours (Very long) [8] |
| Cost | Lower-cost generic available [8] | Lower-cost generic available [8] |
Clinical studies and systematic reviews provide a more nuanced picture of how these drugs perform.
The table below summarizes findings from pivotal comparative studies.
| Study / Review Type | Key Findings on Efficacy | Notes & Context |
|---|---|---|
| Cochrane Review (2015) [2] | No significant difference in global state improvement between this compound and other antipsychotics (including haloperidol). | Based on 31 RCTs; evidence quality rated "very low." |
| Naturalistic Study (1999) [9] | No significant difference in 1-year re-admission rates between this compound, haloperidol, and risperidone. | Retrospective study in a real-world setting. |
| Long-term Depot Study (1994) [1] [3] | No significant difference in antipsychotic efficacy or side effects between this compound decanoate and haloperidol decanoate. | 51-week cross-over study; doses were equipotent. |
For research and development professionals, the methodologies of key studies are critical.
Protocol from "Long-term cross-over study" (1994) [1] [3]:
Protocol from "Naturalistic Study" (1999) [9]:
Both this compound and haloperidol are first-generation (typical) antipsychotics. Their primary mechanism of action is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway, which reduces positive symptoms like hallucinations and delusions [5] [4]. This shared mechanism also explains their common side effect of extrapyramidal symptoms (EPS), which results from D2 blockade in the nigrostriatal pathway.
The diagram below illustrates the shared primary mechanism and key differential effects.
| Outcome Measure | Effect Estimate (95% Confidence Interval) | Favors |
|---|---|---|
| AIMS global severity score ≥2 (Tardive Dyskinesia) | 1.41 (0.93, 2.13) | No Difference |
| BARS global score ≥3 (Akathisia) | 1.05 (0.55, 1.98) | No Difference |
| SAS mean score ≥1 (Parkinsonism) | 0.85 (0.45, 1.60) | No Difference |
| Use of Antiparkinson Medication | Not Reported in table | Risperidone [1] |
| Dystonia | 0.65 (0.06, 7.17) | No Difference |
| Incontinence/Nocturia | 0.31 (0.13, 0.75) | Perphenazine |
| Gynecomastia/Galactorrhea | 0.37 (0.12, 1.12) | No Difference |
| Weight Gain | 0.90 (0.58, 1.41) | No Difference |
Note: An effect estimate (Risk Ratio) below 1.0 suggests fewer events with this compound, while above 1.0 suggests fewer events with risperidone. "No Difference" indicates the confidence interval includes 1.0, meaning the difference is not statistically significant [2].
The data in the table above primarily comes from large-scale, rigorous clinical trials. Here is a detailed look at the methodologies of the key studies cited.
The Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study is a landmark, multi-phase trial funded by the National Institute of Mental Health (NIMH) designed to compare the effectiveness of antipsychotics in real-world conditions [1].
A 2001 laboratory study investigated a potential mechanism behind EPS by evaluating the neurotoxic properties of various antipsychotics [3].
The following diagram illustrates the current understanding of how antipsychotics lead to EPS, integrating the dopamine hypothesis with emerging insights into potential cellular mechanisms like neurotoxicity.
| Aspect | Details |
|---|---|
| Study Type | Comparative, dose-reduction to "minimum effective dose" in outpatients [1]. |
| Key Finding on Correlation | Weak positive correlation between serum levels and symptom intensity (BPRS total score) for this compound; significant inter-patient variability in effective levels [1]. |
| Reported Correlation Coefficient | r = 0.53 (between serum levels and BPRS total score) [1]. |
| Mean Minimum Effective Serum Level | 7.3 nmol/L (Range: 2.0 - 18.1 nmol/L) [1]. |
| Corresponding Mean Dose | 99.3 mg per 2 weeks (Range: 21.6 - 270.5 mg) [1]. |
| Conclusion | Serum drug concentrations at the lowest effective dose are too variable for routine serum level monitoring to be of definitive value in long-term maintenance treatment [1]. |
For a clear understanding of how such data is generated, here is the detailed methodology from the cited study [1]:
To interpret serum level data, it's crucial to understand the drug's mechanism of action and pharmacokinetic properties.
This compound is a first-generation (typical) antipsychotic. Its primary therapeutic effect is believed to come from antagonism of dopamine D2 receptors in the mesolimbic pathway of the central nervous system [2]. This action helps manage the positive symptoms of schizophrenia, such as hallucinations and delusions. The antiemetic effect of this compound is also due to D2 receptor blockade, but in the chemoreceptor trigger zone (CTZ) of the brain [2].
The diagram below illustrates this primary signaling pathway.
The absorption and metabolism of this compound contribute to the variability in serum levels [2]:
The U.S. National Institute of Mental Health (NIMH)-sponsored CATIE trial was a landmark study designed to compare the effectiveness of a first-generation antipsychotic (FGA) with several SGAs in patients with chronic schizophrenia [1]. Its primary outcome measure was time to discontinuation of treatment for any cause, reflecting a pragmatic measure of overall effectiveness that integrates efficacy, tolerability, and patient adherence [1] [2].
The table below summarizes the primary effectiveness and safety outcomes for this compound relative to the SGAs in the CATIE trial [1] [2].
| Outcome Measure | This compound | Olanzapine | Risperidone | Quetiapine | Ziprasidone |
|---|---|---|---|---|---|
| Overall Discontinuation Rate (Phase 1) | 75% | 64% | 74% | 82% | 79% |
| Time to Discontinuation | Intermediate | Longest | Shorter than olanzapine | Shorter than olanzapine | Similar trend to this compound |
| Discontinuation due to Lack of Efficacy | Intermediate | Lowest | Higher than olanzapine | Highest | Intermediate |
| Discontinuation due to Intolerability | 15% (Overall) | 19% (Highest) | 10% (Lowest) | 15% (Overall) | Data Incomplete |
| Key Specific Side Effects Leading to Discontinuation | EPS (8%) | Weight/Metabolic (9%) | Low rates | Weight/Metabolic (4%) | EPS (4%) |
| Cost-Effectiveness | Most cost-effective | Higher cost | Higher cost | Higher cost | Higher cost |
For professionals evaluating the trial's methodology, here is a structured breakdown of the core protocol.
| Protocol Element | Description in CATIE Trial |
|---|---|
| Study Design | Double-blind, randomized controlled trial. |
| Patient Population | 1,460 adults (18-65 yrs) with chronic schizophrenia. Patients were moderately ill, mostly stable outpatients. Those with tardive dyskinesia (N=231) were excluded from this compound randomization [1]. |
| Interventions & Dosing | Flexible Dosing: Identical capsules contained olanzapine (7.5 mg), quetiapine (200 mg), risperidone (1.5 mg), this compound (8 mg), or ziprasidone (40 mg). Dosage ranged from 1 to 4 capsules daily based on clinical judgment [1] [2]. |
| Primary Outcome | Time to discontinuation of treatment for any reason (inefficacy, intolerability, patient decision). Analyzed using survival analysis methods [1]. |
| Secondary Outcomes | Reasons for discontinuation, positive and negative symptoms, neurocognitive functioning, quality of life, and cost-effectiveness [1] [3]. |
| Statistical Analysis | Analysis was intent-to-treat. Pairwise comparisons were conducted with a Hochberg adjustment for multiple comparisons. Separate analyses were run for patients with/without tardive dyskinesia and for the pre-/post-ziprasidone cohorts [1]. |
The clinical outcomes of this compound are driven by its unique receptor binding profile.
Figure 1: this compound's primary mechanism of action is antagonism at dopamine D2 receptors, which underpins its antipsychotic efficacy. Antagonism at other receptor systems is linked to its specific side effect profile [4] [5] [6].
The CATIE findings and subsequent analyses offer critical insights for drug development and trial design in schizophrenia.
A 2015 Cochrane systematic review corroborates this, concluding that the evidence, while of "very low quality," shows this compound has similar effects and adverse events as several other antipsychotics [8] [5]. Despite over 50 years of use, the review identified a need for further high-quality, well-reported trials to clarify its properties, justified by its low cost and continued use in many countries [8].
The therapeutic profile of perphenazine-amitriptyline combination differs from amitriptyline monotherapy, with evidence supporting its use in specific patient populations.
| Aspect | Amitriptyline + this compound (Combination Therapy) | Amitriptyline (Monotherapy) |
|---|---|---|
| Primary Indications | Depression with comorbid anxiety, agitation, or schizophrenia; Persistent Idiopathic Facial Pain (PIFP) [1] [2] | Major Depressive Disorder (MDD); neuropathic pain; migraine prophylaxis; chronic tension-type headache [3] |
| Key Efficacy Findings | Superior in reducing pain scores & attack frequency in amitriptyline-resistant PIFP [2]. Effective for depression with agitation/anxiety [1]. | Effective for various chronic pain conditions & depression. Dose-dependent efficacy shown in chronic neck pain [4]. |
| Sample Size & Design | PIFP study: n=31; retrospective analysis [2]. | Chronic neck pain study: n=80; prospective, randomized, double-blind trial [4]. |
| Key Metrics | In PIFP: Avg. pain intensity (NRS) reduced from 5 to 4.1; attack frequency reduced from median of 5 to 4/week [2]. | In chronic neck pain: 10mg dose reduced neck pain disability index (NPDI) by 71.9% vs. 47.3% with 5mg dose [4]. |
The methodologies from the key studies provide a template for evaluating these treatments.
Study on Persistent Idiopathic Facial Pain (PIFP) [2]
Study on Chronic Neck Pain (CNP) [4]
The therapeutic synergy of the combination therapy arises from its multi-receptor targeting, which modulates a broader range of neurological pathways compared to amitriptyline alone. The diagram below illustrates the distinct and shared molecular targets of each drug.
The distinct mechanisms of action for each drug are summarized in the table below.
| Drug | Pharmacological Class | Primary Molecular Targets | Proposed Mechanism in Pain/Depression |
|---|---|---|---|
| Amitriptyline [3] | Tricyclic Antidepressant (TCA) | Inhibits Serotonin (SERT) and Norepinephrine (NET) transporters; Antagonizes histamine H1, muscarinic, and alpha-1 adrenergic receptors. | Increases synaptic levels of serotonin and norepinephrine, enhancing descending pain inhibition and mood regulation. Its anticholinergic action contributes to sedation. |
| This compound [5] | First-Generation (Typical) Antipsychotic | Antagonizes Dopamine D2 and D1 receptors; also binds to serotonin 5-HT2A receptors. | Modulates dopaminergic pathways in pain processing. D2 antagonism may be central to its analgesic effect in specific pain syndromes [2]. |
| Combination Therapy | TCA + Antipsychotic | Concurrently modulates monoamine systems (Serotonin, Norepinephrine, Dopamine). | Provides a broader neuromodulatory effect, potentially effective in complex cases like amitriptyline-resistant pain or depression with psychotic features [2] [1]. |
The addition of this compound to amitriptyline introduces specific safety considerations.
| Safety Aspect | Amitriptyline + this compound (Combination Therapy) | Amitriptyline (Monotherapy) |
|---|---|---|
| Most Common Side Effects | Blurred vision, constipation, dizziness, drowsiness, dry mouth, restlessness, weight gain [1]. | Dry mouth, drowsiness, dizziness, constipation, blurred vision [3] [4]. |
| Serious Risks | Tardive dyskinesia, neuroleptic malignant syndrome (NMS), parkinsonism, elevated prolactin, significant QT prolongation [1]. | Cardiac arrhythmias, QT prolongation, lowered seizure threshold, orthostatic hypotension [3] [6]. |
| Unique Considerations | Risk of permanent involuntary movements (tardive dyskinesia) from D2 blockade. Caution in patients with Parkinson's disease [1]. | Strong anticholinergic effects; caution in patients with glaucoma, urinary retention, or cardiac conditions [3]. |
The table below summarizes the key findings from a 51-week, randomized, double-blind, cross-over study that directly compared the two depot antipsychotics [1] [2] [3].
| Comparison Aspect | Perphenazine Decanoate (PD) | Haloperidol Decanoate (HD) |
|---|---|---|
| Study Design | Randomized, double-blind, cross-over, multicentre trial with a 6-week elimination phase [1] [2] | |
| Patient Population | 29 chronic schizophrenic patients in a stable maintenance phase [1] [2] | |
| Mean Dose | 117 mg (range 20-313 mg) [1] [2] | 120 mg (range 20-350 mg) [1] [2] |
| Dosing Interval | 3 weeks [1] [2] | 3 weeks [1] [2] |
| Antipsychotic Efficacy | No significant difference between the two drugs [1] [2] | |
| Side Effects | No significant difference in side effects as per the UKU scale [1] [2] | |
| Patients' Global Improvement | 52% of patients [1] [2] | 39% of patients (difference was not statistically significant) [1] [2] |
| Serum Concentration (at week 24) | 0.8 - 15.9 nmol/L [1] [2] | 2.3 - 46.7 nmol/L [1] [2] |
| Elimination Phase | Very slow elimination for both drugs; no interaction effects observed [1] [2] | |
| Key Context on Serum Levels | Serum levels in most patients were lower than those recommended for acute-subacute treatment [1] [2] |
For research and reproducibility purposes, here is a detailed breakdown of the methodology used in the cited study [1] [2]:
The workflow of this clinical trial is summarized in the diagram below:
The data suggests that while the two drugs were largely equivalent on primary efficacy and safety measures, there may be nuanced differences. The doses used were considered equipotent in controlling schizophrenic symptoms based on the CPRS-SCHZ scores [1] [2].
However, a secondary measure hinted at a potential subjective preference, as a higher percentage of patients showed global improvement on this compound decanoate (52%) compared to haloperidol decanoate (39%), though this difference was not statistically significant [1] [2]. The study also provided important pharmacokinetic data, showing a very slow elimination for both depot formulations [1] [2].
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